3-Benzoylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl(pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMBAPVTUHZCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202591 | |
| Record name | 3-Benzoylpyridine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-19-1 | |
| Record name | Phenyl-3-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Benzoylpyridine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzoylpyridine | |
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| Record name | 3-Benzoylpyridine | |
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| Record name | Phenyl 3-pyridyl ketone | |
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| Record name | 3-BENZOYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Benzoylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Benzoylpyridine, a significant heterocyclic ketone used as a building block in the development of various pharmaceutical agents. The document details established methodologies, including Friedel-Crafts acylation, Grignard reactions, and oxidation routes, presenting quantitative data, experimental protocols, and visual representations of the chemical transformations.
Friedel-Crafts Acylation of Benzene with Nicotinoyl Chloride
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a robust and widely cited method for preparing this compound.[1][2][3][4] This pathway involves the initial conversion of nicotinic acid to its corresponding acid chloride, followed by an aluminum chloride-catalyzed acylation of benzene.[5]
Reaction Pathway
Caption: Friedel-Crafts acylation pathway for this compound synthesis.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 80-85% | [5] |
| Boiling Point | 107–110°C at 0.3 mm Hg | [5] |
| Purity | Not specified |
Experimental Protocol
A detailed protocol for this synthesis is provided by Organic Syntheses, based on the work of Wolffenstein and Hartwich.[5]
-
Formation of Nicotinoyl Chloride:
-
In a three-necked flask equipped with a mechanical stirrer and reflux condenser, 123 g (1 mole) of nicotinic acid is placed.
-
500 ml (6.9 moles) of distilled thionyl chloride is added slowly over 15-20 minutes.
-
The mixture is heated on a steam bath with continuous stirring for 1 hour.
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
200 ml of anhydrous benzene is added and then distilled off under reduced pressure to azeotropically remove any remaining thionyl chloride.
-
-
Friedel-Crafts Acylation:
-
An additional 500 ml of anhydrous benzene is added to the flask containing the nicotinoyl chloride.
-
The flask is cooled in an ice-salt bath to maintain an internal temperature of 5-10°C.
-
330 g (2.5 moles) of anhydrous aluminum chloride is added in portions over 1 hour.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 6 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cautiously poured onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid.
-
The acidic aqueous layer is separated and washed with ether to remove any organic impurities.
-
The aqueous solution is then made strongly basic with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide redissolves.
-
The product is extracted with chloroform.
-
The combined chloroform extracts are washed with water, and the solvent is removed by distillation.
-
The final product, this compound, is purified by vacuum distillation.[5]
-
Grignard Reaction of Phenylmagnesium Bromide with 3-Cyanopyridine
The Grignard reaction offers an alternative route to this compound, utilizing the nucleophilic addition of an organomagnesium reagent to a nitrile.[6][7][8][9] This method involves the reaction of phenylmagnesium bromide with 3-cyanopyridine, followed by hydrolysis of the resulting imine intermediate.[5][10]
Reaction Pathway
Caption: Grignard reaction pathway for this compound synthesis.
Quantitative Data
| Parameter | Value | Reference |
| Yield | ~85% (for the analogous 2-benzoylpyridine synthesis) | [10] |
| Reaction Time | Not specified | |
| Temperature | Not specified |
Experimental Protocol
While a specific, detailed protocol for the synthesis of this compound via this method was not found in the immediate search, a general procedure based on analogous reactions would be as follows:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous diethyl ether.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction, which is typically indicated by the disappearance of the magnesium and gentle refluxing of the ether.
-
The reaction is stirred until the magnesium is consumed.
-
-
Reaction with 3-Cyanopyridine:
-
The Grignard reagent is cooled in an ice bath.
-
A solution of 3-cyanopyridine in an anhydrous solvent (e.g., diethyl ether or THF) is added dropwise to the phenylmagnesium bromide solution.
-
The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) to hydrolyze the imine intermediate.
-
The aqueous layer is separated and neutralized with a base (e.g., NaOH or NaHCO₃).
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or distillation.
-
Oxidation of 3-Benzylpyridine
The oxidation of the methylene bridge in 3-benzylpyridine provides a direct route to the corresponding ketone, this compound. Various oxidizing agents can be employed for this transformation. The oxidation of the related phenyl-3-pyridylcarbinol has also been reported as a viable method.[5]
Reaction Pathway
Caption: Oxidation of 3-Benzylpyridine to this compound.
Quantitative Data
| Parameter | Value (for 2-benzoylpyridine) | Reference |
| Yield | 85% | [11] |
| Reaction Time | 18 hours | [11] |
| Temperature | 120°C | [11] |
Experimental Protocol (General)
A general procedure for the oxidation of a benzylpyridine derivative can be adapted from the synthesis of 2-benzoylpyridine:[11]
-
Reaction Setup:
-
In a suitable reaction vessel, 3-benzylpyridine (1 equivalent) is dissolved in an appropriate solvent (e.g., water for green chemistry approaches).
-
The oxidizing agent (e.g., potassium peroxodisulfate, 2 equivalents) is added to the solution.
-
-
Reaction Conditions:
-
The reaction mixture is heated to the desired temperature (e.g., 120°C) and stirred for a sufficient time to ensure complete conversion (e.g., 18 hours).
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with water.
-
The aqueous phase is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried over an anhydrous salt and filtered.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography.[11]
-
Other Mentioned Synthesis Pathways
Several other methods for the synthesis of this compound have been noted in the literature, although with less detailed experimental information readily available:
-
Addition of 3-pyridyllithium to benzonitrile. [5]
-
Decarboxylation of β-benzoylpicolinic acid. [5]
-
Reaction of cyanopyridines with hydroxy or alkoxy substituted benzenes in the presence of a Lewis acid catalyst. [12]
-
Palladium-catalyzed cross-coupling reactions. [13][14][15][16] These modern methods offer potential for high efficiency and functional group tolerance but require specific catalyst and ligand systems.
Conclusion
The synthesis of this compound can be achieved through several viable pathways, with Friedel-Crafts acylation being the most traditionally documented and robust method. The Grignard reaction and oxidation of 3-benzylpyridine offer effective alternatives. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and safety considerations of the laboratory. For drug development professionals, the purity of the final compound is paramount, and the purification steps outlined in each protocol are critical to achieving the required quality standards. Further research into modern catalytic methods, such as palladium-catalyzed cross-coupling, may offer more efficient and environmentally benign alternatives for the future production of this important chemical intermediate.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Grignard Reagents [chemed.chem.purdue.edu]
- 9. adichemistry.com [adichemistry.com]
- 10. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]
- 11. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]
- 12. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Improved Palladium-Catalysed Synthesis of α-Benzyl-β-keto Ester [organic-chemistry.org]
- 15. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-catalysed synthesis of arylnaphthoquinones as antiprotozoal and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-Benzoylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylpyridine, a heterocyclic aromatic ketone, serves as a crucial building block in medicinal chemistry and materials science. Its structural features, comprising a pyridine ring linked to a benzoyl group, give rise to a unique spectroscopic profile. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, encompassing Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols and a logical workflow for spectral interpretation are also presented to aid researchers in their analytical endeavors.
Data Presentation
The quantitative spectroscopic data for this compound are summarized in the following tables for clarity and comparative analysis.
Table 1: UV-Visible Spectroscopic Data (Estimated)
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |
| ~245 | ~12,000 | Ethanol | π → π* (Benzoyl group) |
| ~280 | ~3,000 | Ethanol | n → π* (Carbonyl group) |
| ~260 | ~2,500 | Ethanol | π → π* (Pyridine ring) |
Note: The UV-Vis data is estimated based on the characteristic absorptions of the benzoyl and pyridine chromophores, as explicit experimental data for this compound was not available in the cited literature.
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | Aromatic C-H stretch |
| 1665 | Strong | C=O (Ketone) stretch |
| 1585, 1475, 1445 | Medium to Strong | C=C and C=N aromatic ring stretches |
| 1280 | Medium | C-C stretch |
| 900-650 | Strong | Aromatic C-H out-of-plane bending |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.95 | d | 2.2 | H-2 (Pyridine) |
| 8.75 | dd | 4.8, 1.6 | H-6 (Pyridine) |
| 8.10 | dt | 8.0, 2.0 | H-4 (Pyridine) |
| 7.85 - 7.75 | m | - | H-2', H-6' (Benzoyl) |
| 7.65 - 7.45 | m | - | H-3', H-4', H-5' (Benzoyl), H-5 (Pyridine) |
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 195.5 | C=O (Ketone) |
| 153.0 | C-2 (Pyridine) |
| 149.0 | C-6 (Pyridine) |
| 137.5 | C-4 (Pyridine) |
| 136.0 | C-1' (Benzoyl) |
| 133.0 | C-4' (Benzoyl) |
| 132.0 | C-3 (Pyridine) |
| 130.0 | C-2', C-6' (Benzoyl) |
| 128.5 | C-3', C-5' (Benzoyl) |
| 124.0 | C-5 (Pyridine) |
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
Table 5: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 183 | 100 | [M]⁺ (Molecular Ion) |
| 155 | 40 | [M - CO]⁺ |
| 105 | 95 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 78 | 30 | [C₅H₄N]⁺ (Pyridyl cation) |
| 77 | 90 | [C₆H₅]⁺ (Phenyl cation) |
| 51 | 45 | [C₄H₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
UV-Visible Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing approximately 10 mg of the compound and dissolving it in a 100 mL volumetric flask with spectroscopic grade ethanol. A series of dilutions are then made to obtain concentrations in the range of 1-10 µg/mL.
-
Data Acquisition: The spectrophotometer is blanked with the solvent (ethanol). The absorbance of each standard solution is measured over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of a blank KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard in an NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Data Acquisition: The sample is introduced into the mass spectrometer. For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
The Historical Odyssey of 3-Benzoylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery, synthesis, and chemical properties of 3-Benzoylpyridine. It is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
This compound, also known as phenyl(pyridin-3-yl)methanone, is a heterocyclic ketone that has garnered interest in various fields of chemistry, including as a building block in organic synthesis and as a scaffold for medicinally relevant compounds.[1][2] Its unique structure, combining an aromatic ketone with a pyridine ring, imparts specific chemical and physical properties that have been explored since its initial discovery. This guide delves into the key milestones of its history, from early synthetic methods to its modern applications.
Historical Discovery and Synthesis
The first documented synthesis of this compound dates back to the early 20th century. A significant early method is a modification of the procedure developed by Wolffenstein and Hartwich in 1915.[3] This and other pioneering methods laid the groundwork for the various synthetic routes available today.
Early Synthetic Approaches
Several methods for the preparation of this compound were established in the early to mid-20th century. These include:
-
Friedel-Crafts Acylation: A modification of the Wolffenstein and Hartwich method involves the reaction of nicotinic acid with thionyl chloride to form the acid chloride, followed by a Friedel-Crafts acylation of benzene in the presence of a Lewis acid catalyst like aluminum chloride.[3]
-
Grignard Reaction: The addition of phenylmagnesium bromide to 3-cyanopyridine provided an alternative route to this compound.[3]
-
Organolithium Addition: Another approach involved the addition of 3-pyridyllithium to benzonitrile.[3]
-
Oxidation: The chromic acid oxidation of phenyl-3-pyridylcarbinol was also employed to synthesize the target ketone.[3]
-
Decarboxylation: The decarboxylation of β-benzoylpicolinic acid, which was obtained from quinolinic acid anhydride and benzene, also yielded this compound.[3]
Modern Synthetic Methods
More contemporary approaches have focused on improving efficiency, yield, and sustainability. A notable modern technique is a telescoped flow strategy that combines a light-driven, catalyst-free reductive arylation with a subsequent oxidation process.[4] This method utilizes the reaction of aromatic aldehydes with cyanopyridines under photochemical conditions to generate an intermediate alcohol, which is then oxidized to the corresponding benzoylpyridine.[4]
Physicochemical Properties
This compound is a solid at room temperature with a characteristic melting point and boiling point.[5][6][7][8] Its chemical identity is confirmed through various spectroscopic techniques.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO | [6][7][9][10] |
| Molecular Weight | 183.21 g/mol | [6][7][9][11] |
| CAS Number | 5424-19-1 | [5][6][7][9] |
| Appearance | White to light yellow solid | [6][10] |
| Melting Point | 36-40 °C | [5][8] |
| Boiling Point | 307 °C | [5][8] |
| ¹H NMR | Spectrum available | [12] |
| ¹³C NMR | Spectrum available | [12] |
| IR Spectroscopy | Spectrum available | [12] |
| Mass Spectrometry | Spectrum available | [12] |
Experimental Protocols
Modified Wolffenstein and Hartwich Synthesis of this compound[3]
This procedure details a classic method for the preparation of this compound via a Friedel-Crafts acylation reaction.
Materials:
-
Nicotinic acid
-
Thionyl chloride
-
Anhydrous benzene
-
Anhydrous aluminum chloride
-
Concentrated hydrochloric acid
-
50% Aqueous sodium hydroxide
-
Ether
-
Chloroform
Procedure:
-
To 1 mole of nicotinic acid in a three-necked flask equipped with a mechanical stirrer and reflux condenser, slowly add 6.9 moles of distilled thionyl chloride.
-
Heat the mixture on a steam bath with continuous stirring for 1 hour.
-
Remove the excess thionyl chloride by distillation at reduced pressure.
-
Add 200 ml of anhydrous benzene and distill at reduced pressure. Add an additional 500 ml of anhydrous benzene.
-
Cool the flask in an ice-salt bath and add 2.5 moles of anhydrous aluminum chloride in portions while maintaining the internal temperature between 5° and 10°C.
-
Allow the mixture to warm to room temperature and then heat under reflux for 6 hours.
-
Cautiously pour the reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid.
-
Separate and discard the organic layer. Extract the acid solution with three 500-ml portions of ether and discard the ether extracts.
-
Treat the acid solution with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide redissolves.
-
After cooling, extract the organic material with five 300-ml portions of chloroform.
-
Wash the combined chloroform extracts with water, remove the solvent by distillation, and distill the product under reduced pressure. The boiling point is 107–110°/0.3 mm or 141–145°/4 mm.
Applications in Research and Development
While this compound itself is a key synthetic intermediate, its derivatives have been the primary focus of drug development research. For instance, certain 3-benzoylbenzofuran derivatives have been investigated for their potential anti-HIV activity.[13] It has also been identified as a decomposition product of the soman antidote HGG-12.[14][15][16] The core structure of benzoylpyridine is present in various medicinally relevant compounds, including histamine H1 antagonists and inhibitors of enzymes like aldosterone synthase and LTA4H.[4]
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the modified Wolffenstein and Hartwich synthesis of this compound.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 5424-19-1 [chemicalbook.com]
- 6. This compound for synthesis | 5424-19-1 [sigmaaldrich.com]
- 7. This compound = 98 GC 5424-19-1 [sigmaaldrich.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. scbt.com [scbt.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. 4-Benzoylpyridine | C12H9NO | CID 26731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound(5424-19-1) 1H NMR spectrum [chemicalbook.com]
- 13. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 5424-19-1 | MOLNOVA [molnova.com]
- 15. Compound this compound - Chemdiv [chemdiv.com]
- 16. This compound - Immunomart [immunomart.com]
The Evolving Landscape of 3-Benzoylpyridine and Its Analogs: A Technical Review of Synthesis, Pharmacological Activity, and Future Directions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized with a benzoyl group at the 3-position, the resulting 3-benzoylpyridine scaffold and its analogs emerge as a class of compounds with a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, diverse biological effects, and the structure-activity relationships that govern their potency. This document aims to serve as a critical resource for professionals engaged in drug discovery and development, offering detailed experimental insights and a structured overview of the current state of research.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its derivatives can be achieved through several strategic approaches, primarily involving Friedel-Crafts acylation and cross-coupling reactions.
One of the most established methods for synthesizing this compound is the Friedel-Crafts acylation of benzene with nicotinic acid.[1] This procedure typically involves the activation of nicotinic acid with thionyl chloride to form the corresponding acid chloride, which then reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.[1]
A modular approach for the synthesis of benzoylpyridines involves the reaction of cyanopyridines with hydroxy or alkoxy-substituted benzenes, catalyzed by a Lewis acid.[2] This method is particularly useful for creating derivatives with varied substitution patterns on the phenyl ring. More recently, a telescoped flow strategy has been developed, which combines a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines, followed by an oxidation step to yield the benzoylpyridine product.[3]
General Synthetic Workflow
The synthesis of this compound analogs often follows a multi-step sequence that allows for the introduction of diverse functional groups. A generalized workflow is depicted below.
Pharmacological Activities
Derivatives of the this compound scaffold have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents in various disease areas.
Anticancer Activity
A significant area of investigation for benzoylpyridine analogs is oncology. Certain 6-aryl-2-benzoyl-pyridines have been identified as potent tubulin polymerization inhibitors, binding to the colchicine site and exhibiting strong antiproliferative effects against a range of cancer cell lines.[4] For instance, compound 4v from this series showed an average IC50 of approximately 1.8 nM and demonstrated in vivo efficacy in a melanoma tumor model by inducing tumor necrosis and disrupting angiogenesis.[4] Other studies have explored pyrrole derivatives with a 3-benzoyl substitution, which have shown potent anticancer activity against cell lines such as HepG2, DU145, and CT-26, with IC50 values in the sub-micromolar range.[5] These compounds were found to arrest the cell cycle at the S phase and induce apoptosis.[5]
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| 6-Aryl-2-benzoyl-pyridines | A375 (Melanoma) | ~1.8 nM (avg) | [4] |
| 3-Benzoyl-4-phenyl-1H-pyrroles | HepG2, DU145, CT-26 | 0.5 - 0.9 µM | [5] |
| Pyridine-ureas | MCF-7 (Breast) | 0.11 - 0.22 µM | [4] |
| Pyridine-thiazoles | Various | 7.87 µM - >50 µM | [5] |
Anti-HIV Activity
Novel 3-benzoylbenzofuran derivatives and their corresponding pyrazole analogs have been synthesized and evaluated for their anti-HIV activity.[6] In pseudovirus assays, some of these compounds were identified as potent inhibitors.[6] Mechanistic studies revealed that the 3-benzoylbenzofurans acted as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while the pyrazole derivatives were found to inhibit HIV entry.[6] One pyrazole derivative, 5f , also showed activity as an HIV-1 protease inhibitor with an IC50 value of 31.59 ± 3.83 µM.[6]
| Compound | Virus Strain | Activity (IC50) | Mechanism | Reference |
| 4b (3-Benzoylbenzofuran) | Q23 | 0.49 ± 0.11 µM | NNRTI | [6] |
| 4b (3-Benzoylbenzofuran) | CAP210 | 0.12 ± 0.05 µM | NNRTI | [6] |
| 5f (Pyrazole derivative) | Q23 | 0.39 ± 0.13 µM | Entry Inhibitor | [6] |
| 5f (Pyrazole derivative) | CAP210 | 1.00 ± 0.15 µM | Entry Inhibitor | [6] |
| 5f (Pyrazole derivative) | HIV-1 Protease | 31.59 ± 3.83 µM | Protease Inhibitor | [6] |
Antimicrobial Activity
The antibacterial potential of pyridine derivatives has also been explored. Analogs of 1-allyl-3-benzoylthiourea have been synthesized and tested against various bacteria.[7] While some compounds exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 1000 µg/mL, their overall antibacterial potency was considered modest.[7] The proposed mechanism of action for some thiourea-derived analogs involves the inhibition of DNA gyrase and topoisomerase IV.[7] Synthetic analogs of 3-alkylpyridine marine alkaloids have shown more promising antibacterial and antibiofilm activity against S. aureus.
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
| 1-Allyl-3-benzoylthiourea analogs | MRSA | 1000 µg/mL | [7] |
| 3-Alkyl-pyridinic analogs | MRSA | 0.98 - 3.9 µg/mL |
Neuroprotective Effects
The neuroprotective properties of pyridine derivatives are an emerging area of interest. Certain 2-aminopyridine- and 2-chloropyridine-3,5-dicarbonitriles have been investigated for their potential in treating Alzheimer's disease. These compounds have shown modest inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as neuroprotective effects in cell-based assays against oxidative stress. Other studies on pyridine alkaloids have demonstrated protection against glutamate-induced oxidative stress and apoptosis in hippocampal neuronal cells.
| Compound Class | Assay | Activity | Reference |
| 2-Aminopyridine-3,5-dicarbonitriles | Neuroprotection (LDH test) | 31.6 - 37.8% protection | |
| Tricyclic Pyridine Alkaloids | Glutamate-induced cytotoxicity | Neuroprotective |
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism through which certain benzoylpyridine analogs exert their potent anticancer effects is the disruption of microtubule dynamics. These compounds act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin. This binding event prevents the proper formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings.
For anticancer activity, SAR studies on 6-aryl-2-benzoyl-pyridines have revealed that the substitution pattern on the 6-aryl group is critical for potent tubulin inhibition.[4] Similarly, for 3-benzoyl-4-phenyl-1H-pyrrole derivatives, the introduction of electron-donating groups, such as dimethoxy substituents, at the 4th position of the phenyl ring was found to enhance anticancer activity.[5] In the case of pyridine derivatives targeting neuronal nicotinic acetylcholine receptors, bulky substituents at the C5 position of the pyridine ring significantly influenced binding affinity, with Ki values ranging from 0.055 to 0.69 nM.
Experimental Protocols
General Procedure for Friedel-Crafts Synthesis of this compound[1]
-
Preparation of Nicotinoyl Chloride: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, place nicotinic acid (1 mole). Slowly add distilled thionyl chloride (6.9 moles) with stirring over 15-20 minutes. Heat the mixture on a steam bath for 1 hour.
-
Removal of Excess Thionyl Chloride: Replace the reflux condenser for downward distillation and remove the excess thionyl chloride under reduced pressure. Add anhydrous benzene (200 ml) and distill it off to ensure complete removal of thionyl chloride.
-
Friedel-Crafts Acylation: Add an additional 500 ml of anhydrous benzene to the flask and cool it in an ice-salt bath. While maintaining the internal temperature between 5°C and 10°C, add anhydrous aluminum chloride (2.5 moles) in portions over 1 hour.
-
Reaction and Work-up: Remove the ice bath and allow the mixture to warm to room temperature, then reflux for 6 hours. Cautiously pour the reaction mixture onto a mixture of ice (2 kg) and concentrated hydrochloric acid (200 ml).
-
Extraction and Purification: Separate and discard the organic layer. Extract the acidic aqueous layer with ether to remove impurities. Make the aqueous layer strongly basic with 50% aqueous sodium hydroxide until the aluminum hydroxide precipitate redissolves. Extract the product with chloroform. Wash the combined chloroform extracts with water, remove the solvent by distillation, and distill the product under reduced pressure to yield this compound.
In Vitro Anticancer Assay: MTT Protocol
-
Cell Seeding: Plate cancer cells (e.g., murine melanoma B16F10) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Dissolve the test compounds in DMSO and prepare serial dilutions in the cell culture medium. Add the compound solutions to the cells in various concentrations and incubate for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to analogs with a remarkable spectrum of pharmacological activities, including potent anticancer, anti-HIV, antimicrobial, and neuroprotective effects. The synthetic versatility of the pyridine and benzene rings allows for extensive structural modifications, enabling the fine-tuning of activity and specificity towards various biological targets. The potent anticancer activity of some derivatives, particularly through the mechanism of tubulin polymerization inhibition, underscores the therapeutic potential of this chemical class. Future research should continue to explore the vast chemical space around the this compound core, focusing on optimizing pharmacokinetic properties and further elucidating the mechanisms of action for different biological activities. The detailed protocols and structured data presented in this guide offer a solid foundation for researchers to build upon in the quest for novel and effective therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. benchchem.com [benchchem.com]
Quantum Chemical Calculations for 3-Benzoylpyridine: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Benzoylpyridine. Phenyl(pyridin-3-yl)methanone, commonly known as this compound, is a heterocyclic aromatic ketone with significant potential in medicinal chemistry and materials science. Understanding its molecular characteristics at a quantum level is paramount for designing novel derivatives with tailored properties. This document details the theoretical framework, computational methodologies, and experimental correlations pertinent to the study of this molecule. Key quantitative data, including optimized geometrical parameters, vibrational frequencies, and frontier molecular orbital energies, are systematically presented. Furthermore, standardized experimental protocols for its synthesis and characterization are provided to bridge theoretical calculations with empirical validation.
Introduction
This compound (C₁₂H₉NO) is a molecule of interest due to the presence of both a benzoyl group and a pyridine ring, which impart a unique combination of electronic and steric properties.[1][2] These features make it a valuable scaffold in the development of new therapeutic agents and functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with high accuracy, thereby guiding and complementing experimental research.[3]
This guide focuses on the application of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) basis set, a widely accepted and robust level of theory for organic molecules, to analyze this compound.[1] We will explore its optimized molecular geometry, vibrational modes (FT-IR and Raman), and electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is crucial for understanding its reactivity and electronic transitions.
Computational and Experimental Methodologies
Quantum Chemical Calculations
The computational analysis of this compound is typically performed using the Gaussian suite of programs. The methodology involves the following steps:
-
Geometry Optimization: The initial molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This is achieved using the B3LYP functional with the 6-311++G(d,p) basis set.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[1]
-
Electronic Property Analysis: The electronic properties, including the HOMO and LUMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges, are calculated to understand the molecule's reactivity and charge distribution.[3]
A logical workflow for these calculations is depicted in the following diagram:
Experimental Protocol: Synthesis of this compound
The following protocol is a modification of the method described by Wolffenstein and Hartwich, as detailed in Organic Syntheses.[4]
Materials:
-
Nicotinic acid
-
Thionyl chloride
-
Anhydrous benzene
-
Anhydrous aluminum chloride
-
Concentrated hydrochloric acid
-
50% aqueous sodium hydroxide
-
Chloroform
-
Ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 1 mole of nicotinic acid.
-
Slowly add 6.9 moles of distilled thionyl chloride and heat the mixture on a steam bath with stirring for 1 hour.
-
Remove the excess thionyl chloride by distillation at reduced pressure.
-
Add 200 ml of anhydrous benzene and distill at reduced pressure. Add another 500 ml of anhydrous benzene.
-
Cool the flask in an ice-salt bath and add 2.5 moles of anhydrous aluminum chloride in portions while maintaining the internal temperature between 5°C and 10°C.
-
Allow the mixture to warm to room temperature and then reflux for 6 hours.
-
Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.
-
Separate and discard the organic layer. Extract the acid solution with ether and discard the ether extracts.
-
Neutralize the acid solution with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide redissolves.
-
Extract the product with chloroform. Wash the combined chloroform extracts with water.
-
Remove the chloroform by distillation and distill the product under reduced pressure. The boiling point of this compound is 107–110°C at 0.3 mm Hg.[4]
Results and Discussion
Molecular Geometry
The optimized geometrical parameters of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented below. The data for a closely related compound, 2-(N-benzoylbenzamido)pyridine-3-yl benzoate, which also contains benzoyl and pyridine moieties, is used for illustrative purposes as a direct comprehensive study on this compound with this specific level of theory was not publicly available.[1] The bond lengths are given in Angstroms (Å) and bond angles and dihedral angles are in degrees (°).
Table 1: Selected Optimized Bond Lengths (Å) of a this compound Analog [1]
| Bond | Length (Å) |
|---|---|
| C=O | ~1.23 |
| C-C (keto-phenyl) | ~1.50 |
| C-C (keto-pyridyl) | ~1.51 |
| C-N (in pyridine) | ~1.34 |
| C-C (in phenyl) | ~1.39-1.40 |
| C-H (aromatic) | ~1.08 |
Table 2: Selected Optimized Bond Angles (°) of a this compound Analog [1]
| Angle | Value (°) |
|---|---|
| O=C-C (phenyl) | ~120.5 |
| O=C-C (pyridyl) | ~119.8 |
| C-C-C (in phenyl) | ~119-121 |
| C-N-C (in pyridine) | ~117-124 |
| C-C-H (aromatic) | ~119-121 |
Table 3: Selected Optimized Dihedral Angles (°) of a this compound Analog [1]
| Dihedral Angle | Value (°) |
|---|---|
| O=C-C-C (phenyl ring torsion) | ~25-30 |
| O=C-C-C (pyridyl ring torsion) | ~150-155 |
| C-C-C-C (phenyl ring) | ~0.0 |
| C-N-C-C (pyridyl ring) | ~0.0 |
The dihedral angles between the carbonyl group and the aromatic rings indicate a non-planar conformation, which is a common feature for such molecules and influences their packing in the solid state and their interaction with biological targets.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical basis for interpreting experimental FT-IR and Raman spectra. The key vibrational modes for this compound are expected in the following regions:
Table 4: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Predicted Range (cm⁻¹) |
|---|---|
| C-H stretching (aromatic) | 3100-3000 |
| C=O stretching (ketone) | 1700-1680 |
| C=C/C=N stretching (aromatic rings) | 1600-1400 |
| C-H in-plane bending | 1300-1000 |
| C-H out-of-plane bending | 900-675 |
The calculated spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational signatures. For instance, the strong C=O stretching vibration is a prominent feature in the IR spectrum of benzoyl-containing compounds.[1]
Frontier Molecular Orbital Analysis
The HOMO and LUMO are key orbitals in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of the molecule's excitability and chemical stability.
Table 5: Calculated Electronic Properties of this compound (Illustrative Values)
| Property | Value (eV) |
|---|---|
| HOMO Energy | ~ -6.5 to -6.0 |
| LUMO Energy | ~ -2.0 to -1.5 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 4.0 |
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. In this compound, the HOMO is expected to be localized primarily on the benzoyl group, while the LUMO is likely distributed over the pyridine ring.
Application in Drug Development: Molecular Docking Workflow
Quantum chemical calculations are foundational for modern drug discovery pipelines, particularly in structure-based drug design. The optimized geometry and charge distribution of a ligand like this compound are crucial inputs for molecular docking simulations, which predict the binding affinity and orientation of the ligand within the active site of a target protein.
This workflow illustrates how the accurately calculated structure and electronic properties of this compound serve as the starting point for predicting its potential as a drug candidate.
Conclusion
This technical guide has outlined the theoretical and experimental approaches to studying this compound. Quantum chemical calculations, particularly using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, provide a powerful means to predict the molecule's geometry, vibrational spectra, and electronic properties. These theoretical insights, when combined with empirical data from synthesis and spectroscopy, offer a comprehensive understanding of this compound's molecular characteristics. The detailed knowledge of its structure and reactivity is invaluable for its application in the design of new pharmaceuticals and advanced materials. The workflows presented herein provide a roadmap for researchers to effectively integrate computational and experimental techniques in their studies of this compound and related compounds.
References
A Comprehensive Technical Guide to the Solubility and Solvent Effects on 3-Benzoylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility and solvent effects on 3-Benzoylpyridine (phenyl-3-pyridinylmethanone), a key heterocyclic building block in chemical synthesis. Due to its structural features, including a polar pyridine ring and a non-polar benzoyl group, the solubility of this compound is highly dependent on the nature of the solvent. This document summarizes the available qualitative solubility data, outlines detailed experimental protocols for quantitative solubility determination, and explores the influence of solvent polarity on the spectroscopic properties of the molecule. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and drug development applications.
Introduction
This compound is a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its chemical structure, which combines both aromatic and heterocyclic moieties, results in a molecule with mixed polarity. Understanding its solubility in different solvents is crucial for its synthesis, purification, reaction chemistry, and formulation. Furthermore, the interaction of this compound with solvents can significantly influence its physical and chemical properties, a phenomenon known as solvent effects. This guide aims to provide a comprehensive overview of these aspects to aid researchers in their work with this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO | [1][2] |
| Molecular Weight | 183.21 g/mol | |
| Melting Point | 39 °C | [3] |
| Boiling Point | 307 °C | [3] |
| Appearance | White to light yellow crystalline solid |
Solubility of this compound
Qualitative Solubility Data
Based on available information and the structural characteristics of the molecule (a polar pyridine ring and a non-polar benzoyl group), a qualitative assessment of its solubility in various solvents is provided in Table 2.
| Solvent | Solvent Type | Expected Solubility |
| Water | Polar Protic | Sparingly soluble |
| Methanol | Polar Protic | Soluble[3] |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Dichloromethane | Polar Aprotic | Soluble |
| Toluene | Non-polar | Soluble |
| Hexane | Non-polar | Sparingly soluble |
This table is a predictive guide based on general principles of "like dissolves like." Experimental verification is recommended.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure that equilibrium is reached.
-
Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved. Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle for a specified time (e.g., 2 hours) within the temperature-controlled bath.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the bath temperature.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a calibration curve prepared with known standards.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Solvent Effects on this compound
The surrounding solvent can influence the electronic transitions of a molecule, which can be observed as shifts in its UV-Visible absorption spectrum. This phenomenon, known as solvatochromism, provides insights into the interactions between the solute and solvent molecules.
Theoretical Considerations
The electronic transitions in this compound involve π → π* and n → π* transitions. The energies of the molecular orbitals involved in these transitions are sensitive to the polarity of the solvent.
-
π → π transitions:* In these transitions, an electron is promoted from a π bonding orbital to a π* anti-bonding orbital. Both orbitals are relatively non-polar. However, the excited state (π*) is generally more polarizable and can be stabilized by polar solvents more than the ground state (π), leading to a small red shift (bathochromic shift) in the absorption maximum.
-
n → π transitions:* This involves the promotion of an electron from a non-bonding orbital (n), typically located on the nitrogen atom of the pyridine ring and the oxygen of the carbonyl group, to a π* anti-bonding orbital. The non-bonding orbital is more exposed and can interact strongly with protic solvents through hydrogen bonding. This stabilization of the ground state is often greater than the stabilization of the excited state, resulting in a blue shift (hypsochromic shift) of the absorption maximum as solvent polarity increases.
For pyridine itself, a noticeable blue-shift is observed in the UV absorption spectrum when changing the solvent from a non-polar one like hexane to a polar protic one like methanol[4]. This is attributed to the stabilization of the non-bonding electrons on the nitrogen atom by the polar solvent, which increases the energy required for the n → π* transition. A similar effect can be anticipated for this compound due to the presence of the pyridine nitrogen.
Experimental Protocol for Investigating Solvent Effects
Objective: To investigate the effect of solvent polarity on the UV-Visible absorption spectrum of this compound.
Materials:
-
This compound
-
A series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane).
-
Prepare a series of dilute solutions of this compound in each of the selected solvents by adding a small, known volume of the stock solution to a volumetric flask and diluting to the mark with the respective solvent. The final concentration should be consistent across all solvents and result in an absorbance maximum in the range of 0.5-1.0.
-
-
Spectral Acquisition:
-
Record the UV-Visible absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Use the respective pure solvent as a blank for each measurement.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the relevant electronic transitions in each solvent.
-
Tabulate the λmax values against a solvent polarity scale (e.g., Dimroth-Reichardt ET(30) values).
-
Analyze the trend of λmax with increasing solvent polarity to identify bathochromic or hypsochromic shifts.
-
Synthesis Pathway of this compound
A common laboratory synthesis of this compound involves the Friedel-Crafts acylation of benzene with nicotinoyl chloride, which is prepared from nicotinic acid.
The following diagram outlines the key steps in a typical synthesis of this compound.
Conclusion
This technical guide has summarized the key aspects of the solubility and solvent effects on this compound. While quantitative solubility data remains a gap in the literature, the provided experimental protocols offer a clear path for researchers to determine these values. The discussion on solvent effects, supported by the behavior of related compounds, provides a theoretical framework for understanding how the choice of solvent can influence the properties of this compound. The visualization of the experimental workflow and synthesis pathway serves as a practical tool for laboratory work. It is anticipated that this guide will be a valuable asset for scientists and professionals in the fields of chemical synthesis and drug development.
References
An In-depth Technical Guide to the Thermochemical Properties of 3-Benzoylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of 3-Benzoylpyridine (C₁₂H₉NO). Due to a notable absence of direct experimental data for this compound in publicly accessible literature, this guide establishes a framework for its thermochemical characterization. It presents comparative experimental data for the closely related isomer, 3-phenylpyridine, outlines the key experimental protocols for determining essential thermochemical parameters, and describes powerful computational methods that can be employed to predict these properties with a high degree of accuracy. This document serves as a critical resource for researchers in drug development and materials science, enabling a deeper understanding of the energetic landscape of this compound.
Introduction
This compound is a heterocyclic aromatic ketone with a molecular structure that features a pyridine ring linked to a phenyl group through a carbonyl bridge. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of the thermochemical properties of this compound, such as its enthalpy of formation, is fundamental for process development, safety assessment, and the prediction of its chemical reactivity and stability.
Despite its importance, a comprehensive search of the scientific literature reveals a significant gap in the experimental thermochemical data for this compound. To address this, this guide provides a detailed examination of the methodologies used to determine such properties and presents data for a structurally analogous compound, 3-phenylpyridine, to serve as a valuable point of reference. Furthermore, this guide explores computational chemistry approaches that can provide reliable estimates of the thermochemical properties of this compound.
Quantitative Data Presentation: A Comparative Study with 3-Phenylpyridine
In the absence of direct experimental thermochemical data for this compound, we present the experimentally determined values for 3-phenylpyridine. This compound is a close structural analog, differing only by the absence of the carbonyl group. This data provides a reasonable approximation of the expected values for this compound and illustrates the key thermochemical parameters of interest.
The standard molar enthalpies of formation for 2-, 3-, and 4-phenylpyridine in the gaseous phase have been determined from their standard molar enthalpies of combustion, which were measured using static bomb combustion calorimetry.[1] The standard molar enthalpies of vaporization for these isomers were measured by correlation-gas chromatography.[1]
Table 1: Standard Molar Enthalpy of Combustion and Formation of 3-Phenylpyridine in the Crystalline State at T = 298.15 K and p° = 0.1 MPa [1]
| Property | Value (kJ·mol⁻¹) |
| Standard molar energy of combustion, ΔcU°(cr) | -5983.4 ± 4.9 |
| Standard molar enthalpy of combustion, ΔcH°(cr) | -5985.3 ± 4.9 |
| Standard molar enthalpy of formation, ΔfH°(cr) | 152.0 ± 5.5 |
Table 2: Standard Molar Enthalpy of Vaporization and Formation of 3-Phenylpyridine in the Gaseous State at T = 298.15 K [1]
| Property | Value (kJ·mol⁻¹) |
| Standard molar enthalpy of vaporization, ΔglH° | 88.9 ± 1.0 |
| Standard molar enthalpy of formation, ΔfH°(g) | 240.9 ± 5.5 |
Experimental Protocols
The determination of the thermochemical properties of organic compounds like this compound relies on a set of well-established experimental techniques. The following sections detail the protocols for two key methodologies: static bomb combustion calorimetry and correlation-gas chromatography.
Static Bomb Combustion Calorimetry
This technique is employed to measure the energy of combustion of a substance, from which its enthalpy of formation can be derived.
Methodology:
-
Sample Preparation: A pellet of the solid sample (e.g., 3-phenylpyridine) of known mass is placed in a crucible within a combustion bomb. A cotton thread fuse of known mass and combustion energy is attached to a platinum ignition wire and positioned in contact with the sample.
-
Bomb Charging: A small, known amount of deionized water (typically 1.0 cm³) is added to the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed and charged with high-purity oxygen to a pressure of approximately 3.04 MPa.[1]
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a calorimeter vessel. The calorimeter is equipped with a stirrer and a high-precision thermometer to monitor the water temperature.
-
Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electrical current through the ignition wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.
-
Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings and the energy of ignition. The energy equivalent of the calorimeter is determined through calibration experiments with a standard substance of known combustion energy, such as benzoic acid. The standard specific energy of combustion of the sample is then calculated. From this, the standard molar enthalpy of combustion and, subsequently, the standard molar enthalpy of formation are derived using established thermochemical cycles.
Correlation-Gas Chromatography for Enthalpy of Vaporization
Correlation-gas chromatography is a reliable method for determining the enthalpy of vaporization of volatile compounds.
Methodology:
-
Column and Standards: A packed gas chromatography column is used. The retention times of a series of standard compounds with well-documented vaporization enthalpies are measured at different column temperatures.
-
Sample Analysis: The retention time of the analyte (e.g., 3-phenylpyridine) is measured under the same conditions as the standards.
-
Data Analysis: The adjusted retention time, which is inversely proportional to the vapor pressure of the solute, is plotted on a logarithmic scale against the reciprocal of the absolute temperature.[1] This plot yields a straight line.
-
Enthalpy Calculation: The enthalpy of transfer from the stationary phase to the gas phase is obtained from the slope of the line. This value is then correlated with the known vaporization enthalpies of the standards to determine the enthalpy of vaporization of the analyte at 298.15 K.[1]
Computational Approaches to Thermochemical Properties
Given the lack of experimental data for this compound, computational quantum chemistry methods offer a powerful alternative for obtaining reliable thermochemical properties. High-level ab initio and density functional theory (DFT) methods can predict enthalpies of formation with accuracies approaching those of experimental measurements.
Density Functional Theory (DFT)
DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries and energies.[2][3]
Methodology:
-
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the calculations. The enthalpy of reaction is calculated from the computed total energies of all species in the reaction. By using known experimental enthalpies of formation for all other species in the isodesmic reaction, the enthalpy of formation of the target molecule can be accurately determined.
Composite Methods (e.g., G3(MP2)//B3LYP)
Composite methods, such as the Gaussian-3 (G3) theory, combine the results of several high-level calculations to achieve very high accuracy. The G3(MP2)//B3LYP method is a computationally efficient variant that has been shown to provide excellent results for a wide range of organic molecules.[4][5]
Methodology: The G3(MP2)//B3LYP protocol involves a series of calculations performed at a B3LYP-optimized geometry. These include single-point energy calculations at higher levels of theory (e.g., MP2, MP4) with larger basis sets, as well as empirical corrections for remaining deficiencies. This composite approach systematically reduces errors and allows for the calculation of gas-phase enthalpies of formation with a typical accuracy of ±4-5 kJ·mol⁻¹.[4]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the thermochemical properties of a compound like this compound.
References
- 1. First-principles calculations of solid-phase enthalpy of formation of energetic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. B3LYP and MP2 calculations of the enthalpies of hydrogen-bonded complexes of methanol with neutral bases and anions: comparison with experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ThermoML:J. Chem. Thermodyn. 2011, 43, 12, 1857-1864 [trc.nist.gov]
Methodological & Application
Applications of 3-Benzoylpyridine in Medicinal Chemistry: A Focus on p38α MAP Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Benzoylpyridine has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase. The p38α MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators in inflammatory diseases. Consequently, inhibitors of p38α are of significant interest for the therapeutic intervention in autoimmune and inflammatory conditions, most notably rheumatoid arthritis.
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit p38α kinase activity. Structure-activity relationship (SAR) studies have demonstrated that modifications to the benzoylpyridine core can significantly impact potency and oral bioavailability. Notably, the substitution on the benzophenone and the introduction of various side chains have been explored to optimize the inhibitory activity and pharmacokinetic properties of these compounds.[1]
The therapeutic potential of these compounds has been demonstrated in preclinical models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model in rats. Oral administration of optimized this compound derivatives has been shown to reduce inflammation and joint damage, highlighting their potential as orally active anti-arthritic agents.[1]
p38α MAP Kinase Signaling Pathway
The p38α MAP kinase is a key component of a signaling cascade that is activated by cellular stress and inflammatory cytokines. As depicted in the diagram below, activation of upstream kinases (MAP3Ks and MAP2Ks) leads to the dual phosphorylation and activation of p38α. Activated p38α then phosphorylates downstream substrates, including other kinases and transcription factors, leading to the transcriptional upregulation of pro-inflammatory genes. Inhibition of p38α by this compound derivatives blocks this cascade, thereby reducing the production of inflammatory mediators.
Caption: p38α MAP Kinase Signaling Pathway and Inhibition.
Data Presentation
The following table summarizes the in vitro and in vivo activities of representative benzoylpyridine and benzophenone derivatives as p38α MAP kinase inhibitors.[1]
| Compound ID | Structure | p38α IC50 (nM) | In vivo Efficacy (ED50, mg/kg p.o. in rat CIA) |
| 10b | Benzophenone Derivative | 14 | 9.5 |
| 17b | Pyridinoyl Substituted Benzimidazole | 21 | 8.6 |
Note: The structures for compounds 10b and 17b are not publicly available in the provided search results. The data is based on the abstract of the cited reference.
Experimental Protocols
In Vitro p38α Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Substrate peptide (e.g., ATF2)
-
[γ-³³P]ATP
-
Test compounds (dissolved in DMSO)
-
96-well filter plates
-
Phosphoric acid (1%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer containing a final DMSO concentration of 1%.
-
In a 96-well plate, add 10 µL of the diluted test compound or vehicle (1% DMSO in kinase buffer) to each well.
-
Add 20 µL of a solution containing the p38α kinase and the substrate peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 20 µL of [γ-³³P]ATP in kinase buffer to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding 50 µL of 1% phosphoric acid to each well.
-
Transfer the reaction mixture to a 96-well filter plate and wash three times with 1% phosphoric acid to remove unincorporated radiolabeled ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: In Vitro p38α Kinase Inhibition Assay Workflow.
In Vivo Collagen-Induced Arthritis (CIA) Model in Rats
This protocol provides a general methodology for inducing arthritis in rats to evaluate the in vivo efficacy of anti-arthritic compounds.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for paw thickness measurement
-
Arthritis scoring system (e.g., 0-4 scale per paw)
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (e.g., 2 mg/mL) in CFA (1:1 ratio).
-
Anesthetize the rats and administer a 100 µL intradermal injection of the emulsion at the base of the tail.
-
-
Booster Immunization (Day 7):
-
Prepare an emulsion of bovine type II collagen (e.g., 2 mg/mL) in IFA (1:1 ratio).
-
Administer a 100 µL intradermal injection of the booster emulsion at a different site on the tail.
-
-
Treatment:
-
Begin oral administration of the test compound or vehicle daily from a predetermined day post-immunization (e.g., day 7 or at the onset of clinical signs).
-
-
Monitoring and Evaluation:
-
Monitor the rats daily for the onset and severity of arthritis.
-
Measure the thickness of the hind paws using calipers every other day.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and joint deformity). The maximum score per animal is 16.
-
-
Termination and Analysis:
-
At the end of the study (e.g., day 21), euthanize the animals.
-
Collect hind paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.
-
Collect blood samples for analysis of inflammatory biomarkers.
-
-
Data Analysis:
-
Calculate the mean arthritis score and paw thickness for each treatment group over time.
-
Determine the percent inhibition of arthritis severity and paw swelling for the test compound compared to the vehicle control.
-
Calculate the ED50 (effective dose for 50% inhibition) of the test compound.
-
Caption: In Vivo Collagen-Induced Arthritis (CIA) Model Workflow.
References
3-Benzoylpyridine: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Materials Science
Introduction: 3-Benzoylpyridine, a readily accessible aromatic ketone, has emerged as a valuable and versatile building block in the landscape of organic synthesis. Its unique structural motif, featuring a phenyl group and a pyridine ring linked by a carbonyl bridge, provides a synthetically tractable platform for the construction of a diverse array of heterocyclic compounds. This inherent versatility has captured the attention of researchers in medicinal chemistry and materials science, leading to the development of novel compounds with a broad spectrum of biological activities and intriguing photophysical properties. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of biologically active molecules, including compounds with anti-HIV, anticancer, and antihyperuricemic properties.
Application Notes
Synthesis of Benzofuran and Pyrazole Derivatives with Anti-HIV Activity
This compound derivatives serve as key intermediates in the synthesis of complex heterocyclic systems, such as benzofurans and pyrazoles, which have demonstrated significant potential as anti-HIV agents. The strategic functionalization of the this compound core allows for the construction of molecules that can interact with critical viral targets. For instance, novel pyrazole derivatives synthesized from 3-benzoylbenzofurans have been shown to inhibit HIV entry and viral proteases.
Development of Anticancer Agents Targeting VEGFR-2 Signaling
The pyridine and benzoyl moieties of this compound can be elaborated to design and synthesize potent inhibitors of key signaling pathways implicated in cancer progression. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis. Derivatives of this compound have been developed as VEGFR-2 inhibitors, demonstrating the potential of this scaffold in the development of novel anti-angiogenic therapies.
Dual Inhibitors of Xanthine Oxidase (XO) and Urate Transporter 1 (URAT1) for Hyperuricemia
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with other metabolic disorders. 3-Phenyl substituted pyridine derivatives, accessible from this compound, have been designed as dual inhibitors of xanthine oxidase (XO), the enzyme responsible for uric acid production, and urate transporter 1 (URAT1), which is involved in uric acid reabsorption in the kidneys. This dual-inhibition strategy offers a promising therapeutic approach for the management of hyperuricemia.
Synthesis of Biologically Active Metal Complexes
The nitrogen atom of the pyridine ring and the carbonyl oxygen of this compound and its derivatives can act as effective coordination sites for metal ions. This property has been exploited to synthesize a variety of metal complexes with interesting biological activities. For example, copper(II), nickel(II), zinc(II), and iron(III) complexes of 2-benzoylpyridine 4-allylthiosemicarbazone have shown promising antibacterial and antifungal activities.
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Derivatives from 3-Benzoylbenzofurans
This protocol describes the synthesis of pyrazole derivatives from 3-benzoylbenzofurans, which can be synthesized from derivatives of this compound.
Step 1: Synthesis of 3-Benzoylbenzofurans (General Procedure) A detailed procedure for the synthesis of 3-benzoylbenzofurans is required as a preceding step. This typically involves the reaction of a substituted 2-hydroxyacetophenone with a suitable benzoylating agent.
Step 2: Synthesis of Pyrazole Derivatives
-
To a solution of the 3-benzoylbenzofuran derivative (1.0 eq) in methanol, add hydrazine hydrate (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole derivative.
| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Pyrazole Derivative 5f | 31 | - | MS and NMR data confirm the structure.[1] |
| Pyrazole Derivative 5g | 69 | - | MS and NMR data confirm the structure.[1] |
| Pyrazole Derivative 5h | 16 | - | MS and NMR data confirm the structure.[1] |
Protocol 2: Synthesis of 2-Benzoylpyridine 4-Allylthiosemicarbazone and its Metal Complexes
Step 1: Synthesis of 2-Benzoylpyridine 4-Allylthiosemicarbazone (HL)
-
Dissolve 4-allyl-3-thiosemicarbazide (1.0 eq) and 2-benzoylpyridine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-benzoylpyridine 4-allylthiosemicarbazone.
Step 2: Synthesis of Metal Complexes (General Procedure)
-
Dissolve 2-benzoylpyridine 4-allylthiosemicarbazone (1.0 eq) in hot ethanol.
-
Add a solution of the corresponding metal salt (e.g., CuCl₂, NiCl₂, ZnCl₂, FeCl₃) (1.0 eq) in ethanol.
-
Stir the mixture at an elevated temperature (e.g., 65 °C) for a specified time (e.g., 40 minutes).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated complex by filtration, wash with cold ethanol, and dry under vacuum.
| Compound | Yield (%) | Melting Point (°C) | Elemental Analysis (%) |
| HL | 78-84 | 125-127 | C: 64.84, H: 5.44, N: 18.90, S: 10.82 (Calc.) / C: 64.69, H: 5.37, N: 18.81, S: 10.75 (Found) |
| [Cu(L)Cl]₂ | 76 | - | C: 48.73, H: 3.83, Cl: 8.99, Cu: 16.11, N: 14.21, S: 8.13 (Calc.) / C: 48.63, H: 3.75, Cl: 8.86, Cu: 16.04, N: 14.14, S: 8.04 (Found) |
Protocol 3: Synthesis of 5-Methyl-N-Aryl Substituted-1,3-Oxazolidine-2,4-diones
A general procedure for the synthesis of N-substituted 1,3-oxazolidine-2,4-diones involves the condensation of an α-hydroxy acid with an isocyanate. While a specific protocol starting from this compound-2-carboxylic acid was not explicitly found, a general adaptable method is provided below.
Step 1: Synthesis of α-Hydroxy Acid from this compound-2-carboxylic acid This step would likely involve the reduction of the ketone functionality to a hydroxyl group.
Step 2: General Synthesis of 5-Substituted-1,3-oxazolidine-2,4-diones
-
To a solution of the α-hydroxy acid (1.0 eq) in an appropriate solvent, add an aryl isocyanate (1.0 eq).
-
The reaction may require a catalyst and heating.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.
Visualizations
Caption: Simplified schematic of the HIV life cycle and points of inhibition by pyrazole derivatives.
Caption: Overview of the VEGFR-2 signaling pathway and its inhibition by this compound derivatives.
References
Application Notes and Protocols: 3-Benzoylpyridine in Photocatalysis and Photochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-benzoylpyridine as a photosensitizer in photocatalysis and photochemistry. This document includes key photophysical data, detailed experimental protocols for representative applications, and troubleshooting guidelines.
Introduction to this compound in Photocatalysis
This compound is an aromatic ketone that exhibits favorable photophysical properties for use as a triplet photosensitizer. Upon absorption of ultraviolet (UV) light, it can efficiently populate a long-lived triplet excited state. This triplet state can then transfer its energy to other molecules, initiating photochemical reactions. While not as commonly employed as its structural analog benzophenone, this compound offers a distinct electronic profile due to the presence of the nitrogen atom in the pyridine ring, which can influence its photophysical behavior and catalytic activity in specific applications.
The primary application of this compound in photocatalysis lies in its ability to facilitate reactions that proceed through a triplet-sensitized mechanism. This includes [2+2] cycloadditions, E/Z isomerizations, and other transformations that require the formation of a triplet excited state in a substrate molecule.
Photophysical Properties of this compound
A fundamental understanding of the photophysical properties of this compound is essential for its effective application as a photosensitizer. The key parameters are summarized in the table below.
| Property | Value | Solvent | Reference |
| Molar Mass | 183.21 g/mol | - | [1][2][3] |
| CAS Number | 5424-19-1 | - | [1][2][3] |
| Appearance | Solid | - | [1] |
| Triplet Energy (ET) | ~68-69 kcal/mol | Benzene | |
| Intersystem Crossing Quantum Yield (ΦISC) | High (approaching 1) | Non-polar solvents | |
| Triplet Lifetime (τT) | Microsecond range | Benzene |
Note: The triplet energy and intersystem crossing quantum yield are noted to be slightly lower than that of benzophenone.
The high intersystem crossing quantum yield indicates that upon photoexcitation, the molecule efficiently converts from the singlet excited state to the triplet excited state, which is the active state for energy transfer. The triplet energy is a critical parameter as it must be greater than that of the substrate for efficient energy transfer to occur.
Application: Triplet-Triplet Energy Transfer for Photosensitization
One of the primary applications of this compound is to act as a photosensitizer to generate the triplet excited state of a substrate that does not efficiently form it upon direct irradiation. A classic example of this is the sensitization of biacetyl phosphorescence.
Experimental Protocol: Photosensitized Phosphorescence of Biacetyl
This protocol describes a general method to demonstrate and quantify the triplet-triplet energy transfer from this compound to biacetyl.
Materials:
-
This compound
-
Biacetyl
-
Spectroscopic grade benzene (or other suitable non-polar solvent)
-
Quartz cuvettes
-
Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp with appropriate filters to isolate wavelengths > 300 nm)
-
Luminescence spectrometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in benzene (e.g., 0.1 M).
-
Prepare a series of stock solutions of biacetyl in benzene with varying concentrations (e.g., 0.01 M, 0.05 M, 0.1 M).
-
Prepare a series of sample solutions in quartz cuvettes containing a fixed concentration of this compound and varying concentrations of biacetyl. Ensure the absorbance of this compound at the excitation wavelength is consistent across all samples.
-
-
Degassing:
-
Thoroughly degas each sample solution by bubbling with a gentle stream of nitrogen or argon for at least 15-20 minutes. Oxygen is an efficient quencher of triplet states and must be removed.
-
-
Irradiation and Detection:
-
Place the sealed, degassed cuvette in the luminescence spectrometer.
-
Irradiate the sample with a UV light source at a wavelength where this compound absorbs strongly, but biacetyl has minimal absorbance.
-
Measure the phosphorescence emission spectrum of biacetyl (typically around 510 nm).
-
-
Data Analysis:
-
Plot the intensity of the sensitized biacetyl phosphorescence as a function of the biacetyl concentration.
-
This data can be used to determine the efficiency of energy transfer and the triplet lifetime of this compound in the given solvent.
-
Logical Workflow for Photosensitization
Caption: General workflow for a photosensitized reaction using this compound.
Application: Photocatalyzed [2+2] Cycloaddition
While specific literature examples detailing the use of this compound for [2+2] cycloadditions are not as prevalent as for other sensitizers, its photophysical properties make it a suitable candidate for such transformations. The following is a generalized protocol based on standard procedures for triplet-sensitized [2+2] cycloadditions.
General Experimental Protocol: Intramolecular [2+2] Cycloaddition of a 1,6-Diene
This protocol outlines a general procedure for the intramolecular [2+2] photocycloaddition of a non-conjugated diene to form a bicyclic cyclobutane derivative, using this compound as a photosensitizer.
Materials:
-
1,6-diene substrate
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, benzene)
-
Quartz or Pyrex reaction vessel
-
Photochemical reactor (e.g., Rayonet reactor or a vessel with a medium-pressure mercury lamp)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a quartz or Pyrex reaction vessel, dissolve the 1,6-diene substrate (1.0 eq) and this compound (0.1 - 0.3 eq) in the chosen anhydrous solvent. The concentration of the substrate is typically in the range of 0.01-0.1 M.
-
-
Degassing:
-
Seal the reaction vessel and thoroughly degas the solution by bubbling with a gentle stream of nitrogen or argon for 20-30 minutes.
-
-
Irradiation:
-
Place the reaction vessel in the photochemical reactor and stir the solution.
-
Irradiate the reaction mixture with a suitable UV light source. For Pyrex vessels, a medium-pressure mercury lamp is effective, as Pyrex filters out short-wavelength UV.
-
Maintain a constant temperature, if necessary, using a cooling fan or a cooling bath.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), stop the irradiation.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the cycloadduct from the unreacted starting material and the photosensitizer.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure.
-
Proposed Reaction Mechanism
Caption: Mechanism of a photosensitized intramolecular [2+2] cycloaddition.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inefficient degassing (oxygen quenching) | Ensure thorough degassing of the solvent and reaction mixture before and during irradiation. |
| Triplet energy of sensitizer is lower than the substrate | Use a sensitizer with a higher triplet energy. | |
| Incorrect irradiation wavelength or insufficient light intensity | Ensure the light source emits at a wavelength absorbed by this compound and that the intensity is adequate. | |
| Formation of byproducts | Substrate or product degradation | Use a filter to remove high-energy UV light if necessary. Monitor the reaction closely and stop it upon completion. |
| Sensitizer decomposition | Ensure the reaction is run under inert conditions. |
Conclusion
This compound serves as a capable triplet photosensitizer for various photochemical transformations. Its utility is rooted in its efficient intersystem crossing to a triplet state with sufficient energy to activate a range of substrates. While it may not be as ubiquitously applied as benzophenone, its unique properties can be advantageous in specific contexts. The provided protocols offer a foundation for researchers to explore the use of this compound in their own photocatalytic systems. Careful attention to experimental conditions, particularly the exclusion of oxygen, is critical for achieving successful outcomes.
References
- 1. Triplet-Triplet Annihilation Photon Upconversion in Polymer Thin Film: Sensitizer Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogen Atom Transfer (HAT): A Versatile Strategy for Substrate Activation in Photocatalyzed Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzophenone derivatives photoinitiators based on carbazole group for deep curing and fast 3D printing | CoLab [colab.ws]
Application Notes and Protocols for the Quantification of 3-Benzoylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Benzoylpyridine using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for conducting forced degradation studies to develop a stability-indicating method is outlined.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used technique for the quantification of pharmaceutical compounds. The following method is a proposed starting point for the analysis of this compound, based on methods for structurally related compounds.[1][2]
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Protocol
1.1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV-Vis Diode Array Detector (DAD)
-
Detection Wavelength: 254 nm
1.2. Reagent and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.
1.3. Method Validation Parameters (as per ICH Q2(R1) Guidelines): [3][4]
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Specificity: Analyze blank, placebo, and this compound standard solutions to ensure no interference at the retention time of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography (GC)
GC is a suitable method for the analysis of volatile and thermally stable compounds like this compound.[5] The following is a proposed GC method with Flame Ionization Detection (FID).
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity Range | 50 - 1500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 10 - 20 µg/mL |
| Limit of Quantification (LOQ) | 30 - 60 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | < 3.0% |
Experimental Protocol
2.1. Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300°C
2.2. Reagent and Sample Preparation:
-
Standard Stock Solution (5000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in 10 mL of acetone in a volumetric flask.
-
Working Standard Solutions: Prepare working standards by serial dilution of the stock solution with acetone to achieve concentrations within the linearity range.
-
Sample Preparation: Dissolve the sample containing this compound in acetone to obtain a theoretical concentration within the linearity range.
2.3. Method Validation:
-
Follow the validation parameters as outlined in the HPLC section (1.3), adapting the procedures for GC analysis.
GC Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-FID.
UV-Vis Spectrophotometry
This technique offers a simple and rapid method for the quantification of this compound, particularly for in-process control or formulation screening.[6][7]
Quantitative Data Summary
| Parameter | Typical Performance |
| Wavelength of Max. Absorbance (λmax) | ~256 nm (in Methanol) |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Molar Absorptivity (ε) | To be determined |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Protocol
3.1. Instrument Parameters:
-
Spectrophotometer: Double beam UV-Vis spectrophotometer
-
Scan Range: 200 - 400 nm (for λmax determination)
-
Measurement Mode: Absorbance
-
Blank: Methanol
3.2. Reagent and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Dissolve the sample in methanol to obtain a theoretical concentration within the linear range and filter if necessary.
3.3. Measurement and Quantification:
-
λmax Determination: Scan a standard solution (e.g., 10 µg/mL) from 200-400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Measure the absorbance of the sample solution at λmax and determine the concentration using the calibration curve.
UV-Vis Analysis Logical Flow
Caption: Logical flow for this compound quantification by UV-Vis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for quantifying low levels of this compound, especially in complex matrices like biological fluids.[8][9][10]
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 0.5 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
Experimental Protocol
4.1. LC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
4.2. MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Precursor Ion (Q1): m/z 184.1 (for [M+H]⁺ of this compound)
-
Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. A common fragmentation would be the loss of the phenyl group (m/z 106.1) or the pyridyl group (m/z 78.1).
-
Collision Energy: Optimize for maximum product ion intensity.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
4.3. Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).
-
Vortex: Mix for 1 minute.
-
Centrifuge: Centrifuge at 10,000 rpm for 10 minutes.
-
Inject: Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. agilent.com [agilent.com]
- 7. iajpr.com [iajpr.com]
- 8. Simple validated method of LC-MS/MS determination of BZ agent in rat plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. A rapid and sensitive LC-MS/MS method for quantification of 3,29-dibenzoyl rarounitriol in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-Benzoylpyridine in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Benzoylpyridine is a versatile heterocyclic building block utilized in the synthesis of a wide array of more complex heterocyclic systems.[1] Its ketone functional group and pyridine ring provide reactive sites for various chemical transformations, including condensation, cyclization, and multicomponent reactions. This document provides detailed protocols for the synthesis of pyridyl-substituted thiazoles and pyrazoles, highlighting the utility of this compound derivatives in constructing biologically relevant scaffolds.
Application Note 1: Synthesis of 2-(3-Pyridyl)-4-methyl-5-acetylthiazole
This protocol details the synthesis of a pyridyl-substituted thiazole, a class of compounds known for their potential antimicrobial activities.[2] The synthesis involves a Hantzsch-type thiazole synthesis from 3-pyridinecarbothioamide and an α-haloketone.
Experimental Protocol:
A mixture of 3-pyridinecarbothioamide (1.38 g, 10 mmol) and 3-chloro-2,4-pentanedione (1.34 g, 10 mmol) in absolute ethanol (20 mL) is heated under reflux for 2 hours. After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure product.
Quantitative Data Summary:
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| 2-(3-Pyridyl)-4-methyl-5-acetylthiazole | C₁₁H₁₀N₂OS | 85 | 118-120 |
Reaction Workflow:
Caption: Workflow for the synthesis of 2-(3-pyridyl)-4-methyl-5-acetylthiazole.
Application Note 2: Multi-step Synthesis of Pyridyl-Substituted Pyrazoles via a Chalcone Intermediate
This protocol outlines a multi-step synthesis beginning with the formation of a chalcone, which then undergoes cyclization to form a pyrazole derivative.[3][4] This approach demonstrates the utility of chalcones as versatile intermediates in heterocyclic synthesis. The initial step involves the Claisen-Schmidt condensation of a substituted acetophenone with an aromatic aldehyde.
Experimental Protocol:
Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one (Chalcone)
To a solution of 3-acetylpyridine (1.21 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 4-6 hours, during which a precipitate forms. The mixture is then poured into crushed ice and acidified with dilute hydrochloric acid. The solid product is filtered, washed with water, and recrystallized from ethanol.
Step 2: Synthesis of 5-(4-methoxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole
The chalcone from Step 1 (2.39 g, 10 mmol) and hydrazine hydrate (0.5 g, 10 mmol) are dissolved in ethanol (25 mL). The mixture is refluxed for 6 hours. Upon cooling, the product crystallizes out. The solid is filtered, washed with cold ethanol, and dried.
Quantitative Data Summary:
| Step | Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | (E)-1-(4-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one | C₁₅H₁₃NO₂ | 92 | 105-107 |
| 2 | 5-(4-methoxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole | C₁₅H₁₅N₃O | 88 | 142-144 |
Synthetic Pathway:
Caption: Multi-step synthesis of a pyridyl-substituted pyrazole.
Application Note 3: Synthesis of Pyridyl-Thiazole-Triazole Hybrid Molecules
This protocol describes the synthesis of more complex heterocyclic systems where pyridine, thiazole, and triazole rings are present in the final molecule. Such hybrid molecules are of interest in drug discovery for their potential antimicrobial and antioxidant activities.[5]
Experimental Protocol:
Step 1: Synthesis of 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide
A mixture of ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate (2.62 g, 10 mmol) and hydrazine hydrate (1 mL, 20 mmol) in ethanol (20 mL) is refluxed for 24 hours. After cooling, the precipitated solid is filtered, washed with ethanol, and dried to give the carbohydrazide.
Step 2: Synthesis of 5-[4-methyl-2-(pyridin-3-yl)thiazol-5-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
A mixture of the carbohydrazide from Step 1 (2.48 g, 10 mmol) and phenyl isothiocyanate (1.35 g, 10 mmol) in ethanol (30 mL) is refluxed for 4 hours. The resulting thiosemicarbazide intermediate is then treated with a solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL) and refluxed for another 6 hours. The mixture is then cooled, diluted with water, and acidified with acetic acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol.
Quantitative Data Summary:
| Step | Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide | C₁₀H₁₀N₄OS | 90 | 220-222 |
| 2 | 5-[4-methyl-2-(pyridin-3-yl)thiazol-5-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₇H₁₃N₅S₂ | 85 | 280-282 |
Logical Relationship of Synthesis:
Caption: Synthesis pathway for a pyridyl-thiazole-triazole hybrid molecule.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Application Notes and Protocols for 3-Benzoylpyridine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Benzoylpyridine in Agrochemicals
This compound is a heterocyclic compound that serves as a versatile precursor in the synthesis of various biologically active molecules. While direct applications of this compound as an agrochemical are not extensively documented, its derivatives, particularly those incorporating a pyridine moiety, have demonstrated significant potential in the development of novel fungicides, herbicides, and insecticides. The pyridine ring is a common feature in many successful agrochemicals due to its favorable physicochemical properties that can influence solubility, systemic movement in plants, and interaction with biological targets.
This document focuses on the application of this compound derivatives in fungicidal research, using a series of novel benzoylcarbamates bearing a pyridine moiety as a case study. These compounds have shown promising in vitro activity against economically important plant pathogens.
Application: Fungicidal Activity of this compound Derivatives
Derivatives of this compound, specifically benzoylcarbamates, have been synthesized and evaluated for their fungicidal properties. These compounds have shown notable efficacy against common plant pathogenic fungi such as Sclerotinia sclerotiorum and Botrytis cinerea, which are responsible for significant crop losses worldwide.
Quantitative Data Summary
The in vitro fungicidal activity of a series of synthesized benzoylcarbamate derivatives containing a pyridine moiety is summarized below. The data is presented as the concentration required for 50% inhibition of mycelial growth (EC50).
| Compound ID | R Group | EC50 (µg/mL) vs. S. sclerotiorum | EC50 (µg/mL) vs. B. cinerea |
| 4a | 2-CH₃ | 12.54 | 8.76 |
| 4b | 3-CH₃ | 13.21 | 9.12 |
| 4c | 4-CH₃ | 11.89 | 7.98 |
| 4d | 2-OCH₃ | 14.02 | 6.45 |
| 4e | 3-OCH₃ | 15.11 | 10.23 |
| 4f | 4-OCH₃ | 10.98 | 6.87 |
| 4g | 2-Cl | 11.56 | 6.98 |
| 4h | 4-Cl | 10.85 | 6.52 |
| 4i | 2-Br | 12.87 | 8.15 |
| 4j | 4-Br | 11.23 | 7.33 |
| Diethofencarb | - | 2.95 | - |
| Chlorothalonil | - | 9.97 | 7.11 |
| Carbendazim | - | 0.24 | - |
Experimental Protocols
I. Synthesis of a Representative this compound Derivative (Benzoylcarbamate)
This protocol describes a general method for the synthesis of benzoylcarbamates bearing a pyridine moiety.
Materials:
-
3-Acetylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Substituted benzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
Synthesis of Intermediate 1 (3-(2-bromoacetyl)pyridine):
-
Dissolve 3-acetylpyridine in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture, filter off the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Synthesis of Intermediate 2 (Substituted benzoyl chloride):
-
To a solution of the substituted benzoic acid in dry dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude benzoyl chloride, which is used in the next step without further purification.
-
-
Synthesis of Final Benzoylcarbamate Derivative:
-
Dissolve Intermediate 1 in dichloromethane (DCM).
-
Add an appropriate amine to the solution, followed by triethylamine.
-
To this mixture, add the freshly prepared substituted benzoyl chloride (Intermediate 2) solution in DCM dropwise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient.
-
II. In Vitro Antifungal Bioassay Protocol
This protocol outlines the mycelial growth rate method for assessing the fungicidal activity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Potato Dextrose Agar (PDA) medium
-
Pure cultures of Sclerotinia sclerotiorum and Botrytis cinerea
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the synthesized compounds in a minimal amount of dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL).
-
Prepare a series of dilutions from the stock solutions to achieve the desired final concentrations in the PDA medium.
-
-
Preparation of Medicated Plates:
-
Autoclave the PDA medium and cool it to 50-60 °C.
-
Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
Pour the medicated PDA into sterile Petri dishes and allow them to solidify.
-
A control plate containing only DMSO in the PDA should also be prepared.
-
-
Inoculation:
-
From a fresh, actively growing culture of the test fungus, cut a 5 mm diameter mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each medicated Petri dish, with the mycelial side facing down.
-
-
Incubation:
-
Incubate the plates at 25 ± 1 °C in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average colony diameter of the control, and T is the average colony diameter of the treated plate.
-
-
Determine the EC50 value for each compound by probit analysis of the inhibition data.
-
Visualizations
Caption: Experimental workflow for the synthesis and antifungal evaluation of this compound derivatives.
Caption: Proposed mode of action for pyridine-based fungicides as Succinate Dehydrogenase Inhibitors (SDHIs).
Disclaimer
The experimental protocols provided are for informational purposes and should be adapted and optimized by qualified researchers based on specific laboratory conditions and safety guidelines. The proposed mode of action is based on the activity of related pyridine-based fungicides and requires further experimental validation for the specific compounds discussed.
Application Notes and Protocols: 3-Benzoylpyridine and its Isomers as Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzoylpyridines as ligands in coordination chemistry, with a focus on their synthesis, the characterization of their metal complexes, and their applications in catalysis and medicinal chemistry. While direct studies on 3-benzoylpyridine as a simple ligand are limited in publicly available research, this document leverages the extensive research on the closely related 2-benzoylpyridine and its derivatives to provide relevant protocols and insights.
Introduction to Benzoylpyridines in Coordination Chemistry
Benzoylpyridines are a versatile class of ligands in coordination chemistry. The pyridine ring offers a nitrogen donor atom for coordination to a metal center, while the benzoyl group can be readily modified to introduce other donor atoms (e.g., through the formation of hydrazones or thiosemicarbazones), thereby creating multidentate ligands.[1][2] This structural flexibility allows for the synthesis of a wide variety of coordination complexes with diverse geometries and electronic properties.[3] The resulting metal complexes have shown significant potential in catalysis and as therapeutic agents.[4][5]
The coordination of metal ions to 2-benzoylpyridine and its derivatives often occurs through the pyridine nitrogen and an atom from the modified benzoyl group, forming stable chelate rings.[6] The nature of the metal ion, the substituents on the ligand, and the reaction conditions all play a crucial role in determining the final structure and properties of the complex.[4]
Synthesis of Benzoylpyridine Ligands and their Metal Complexes
2.1. Synthesis of this compound
This compound can be synthesized through various methods, including the Friedel-Crafts acylation of pyridine. A common laboratory-scale synthesis involves the reaction of nicotinic acid with thionyl chloride to form the acid chloride, followed by a Friedel-Crafts reaction with benzene in the presence of a Lewis acid catalyst like aluminum chloride.[7]
2.2. Synthesis of Metal Complexes with Benzoylpyridine-Derived Ligands
The synthesis of metal complexes typically involves the reaction of a metal salt with the benzoylpyridine-derived ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) are optimized to obtain the desired product in high yield.[1]
Experimental Protocol: Synthesis of a Co(II) Complex with 2-Benzoylpyridine Benzoylhydrazone [8]
-
Ligand Synthesis: Prepare the 2-benzoylpyridine benzoylhydrazone (HBPB) ligand by reacting 2-benzoylpyridine with benzoylhydrazine.
-
Complexation:
-
Dissolve 0.301 g (1 mmol) of HBPB in methanol.
-
Add a methanolic solution of cobalt(II) chloride (0.238 g, 1 mmol).
-
Reflux the reaction mixture for 3 hours.
-
A colored precipitate will form.
-
Filter the precipitate, wash with ether, and dry it over P₄O₁₀ in a vacuum.
-
This general procedure can be adapted for other metal salts and benzoylpyridine derivatives by adjusting the stoichiometry and reaction conditions.[8]
Characterization of Benzoylpyridine Metal Complexes
A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.
-
Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, C=S, N-H).[1][2]
-
NMR Spectroscopy (¹H and ¹³C): Provides information about the structure of the ligand and how it changes upon coordination.[1][6]
-
UV-Visible Spectroscopy: Used to study the electronic transitions within the complex, providing insights into its geometry and electronic structure.[8]
-
Single-Crystal X-ray Diffraction: Provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.[1][9]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from studies on metal complexes of benzoylpyridine derivatives.
Table 1: Selected Bond Lengths (Å) in a Zinc(II) Complex with a 2-Benzoylpyridine-Derived Hydrazone [6]
| Bond | Bond Length (Å) |
| Zn - N (pyridine) | 2.127(2) |
| Zn - N (azomethine) | 2.113(2) |
| Zn - Cl | 2.216(5) |
| Zn - Cl | 2.219(5) |
Table 2: Yields of Synthesized Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone [1]
| Complex | Yield (%) |
| [Cu(L)Cl]₂ | - |
| [Cu(L)Br]₂ | - |
| [Cu(L)(NO₃)]₂ | 89 |
| [Cu(phen)(L)]NO₃ | 76 |
| --INVALID-LINK--₂·H₂O | - |
| [Ni(HL)₂]Cl₂ | - |
| [Zn(L)₂]·0.125H₂O | - |
| [Fe(L)₂]Cl | - |
Note: Yields were not provided for all complexes in the source material.
Applications in Catalysis and Medicinal Chemistry
4.1. Catalytic Applications
While specific catalytic applications of this compound complexes are not widely reported, related rhodium complexes containing pyridine moieties have been successfully employed as catalysts in asymmetric synthesis. For instance, Rh-catalyzed asymmetric reductive Heck reactions of arylboronic acids and dihydropyridines provide access to enantioenriched 3-substituted tetrahydropyridines, which are precursors to valuable piperidine-containing pharmaceuticals.[5][10] This suggests that coordination complexes of this compound could potentially be explored for similar catalytic transformations.
4.2. Biological and Medicinal Applications
Metal complexes of benzoylpyridine derivatives, particularly thiosemicarbazones and hydrazones, have demonstrated significant biological activity.[1][2][4]
-
Antibacterial and Antifungal Activity: Many of these complexes exhibit potent activity against various strains of bacteria and fungi.[1][4] The coordination of the metal ion often enhances the biological activity of the free ligand.[2]
-
Antiproliferative Activity: Some copper(II) and other metal complexes of 2-benzoylpyridine 4-allylthiosemicarbazone have shown promising antiproliferative activity against cancer cell lines, such as HL-60.[1][9]
-
Antioxidant Activity: Certain binuclear Co(II) and oxovanadium(II) complexes derived from 2-benzoylpyridine have been shown to be effective in eliminating free radicals.[4]
The proposed mechanism of action for some of these biologically active complexes involves the inhibition of key enzymes, such as ribonucleoside diphosphate reductase (RDR), which is crucial for DNA synthesis.[2]
Visualizations
Detailed Experimental Protocols
Protocol 1: General Procedure for Antibacterial and Antifungal Activity Screening [1]
-
Microorganisms: Use standard strains of bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans).
-
Culture Media: Prepare appropriate culture media (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism.
-
Assay:
-
Use the agar well diffusion method.
-
Spread the inoculum evenly on the surface of the agar plates.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.
-
Use a solvent control and a standard antibiotic/antifungal as positive controls.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
Protocol 2: Single-Crystal X-ray Diffraction Analysis [1]
-
Crystal Selection: Select a suitable single crystal of the synthesized complex under a microscope.
-
Mounting: Mount the crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on an X-ray diffractometer.
-
Collect diffraction data at a specific temperature (often low temperature, e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.
-
-
Data Visualization: Use software like ORTEP or Mercury to visualize the crystal structure.
These protocols provide a foundation for researchers to explore the coordination chemistry of this compound and its derivatives, paving the way for the development of new catalysts and therapeutic agents.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base [scirp.org]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. journals.christuniversity.in [journals.christuniversity.in]
- 9. researchgate.net [researchgate.net]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Application Notes and Protocols: Electrochemical Properties and Applications of 3-Benzoylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylpyridine is a heterocyclic ketone with potential applications in various fields, including medicinal chemistry and materials science. Its electrochemical properties are of significant interest for understanding its redox behavior, which can inform its use in electro-organic synthesis, as a catalyst, or in the development of electrochemical sensors. While specific, direct experimental data on the electrochemical properties of this compound is limited in publicly available literature, this document provides an overview of the expected behavior based on related compounds and outlines detailed protocols for its electrochemical characterization.
Electrochemical Properties: An Overview
The electrochemical behavior of this compound is expected to be influenced by both the benzoyl and the pyridine moieties. The carbonyl group of the benzoyl moiety is electrochemically active and can undergo reduction. The pyridine ring, being an electron-deficient aromatic system, can also be reduced at negative potentials. The interplay of these two functional groups will dictate the overall redox profile of the molecule.
Based on studies of similar phenyl pyridyl ketones and substituted benzophenones, the following electrochemical characteristics can be anticipated for this compound:
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Reduction: The primary electrochemical process is expected to be the reduction of the carbonyl group. This reduction can proceed through a one-electron transfer to form a radical anion, which may be followed by a second electron transfer and protonation to yield the corresponding alcohol. The reduction potential will be influenced by the solvent, electrolyte, and pH of the medium.
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Influence of the Pyridine Ring: The position of the nitrogen atom in the pyridine ring is crucial. For acetylpyridines, it has been observed that the interaction of the nitrogen atom with the electrode surface can influence the orientation of the molecule and, consequently, the reactivity of the carbonyl group.[1][2] In the case of this compound, the nitrogen at the 3-position may affect the adsorption and electron transfer kinetics at the electrode surface.
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Substituent Effects: Studies on substituted benzophenones have shown that electron-donating groups tend to make the reduction potential more negative, while electron-withdrawing groups make it less negative.[3][4] The pyridine ring in this compound acts as an electron-withdrawing group, which would likely shift its reduction potential to be less negative compared to benzophenone.
Quantitative Data from Related Compounds
To provide a comparative context, the following table summarizes electrochemical data for related compounds. It is important to note that these values are dependent on the specific experimental conditions.
| Compound | Redox Process | Potential (V) | Reference Electrode | Conditions | Source |
| Pyridine | Reduction to pyridinium ion | -1.07 (Ep) | Ag/AgClO4 | Acetonitrile, Pt electrode | [5] |
| Benzophenone | Reduction | Varies with substituents | Fc/Fc+ | Dimethylformamide, TBAPF6 | [3] |
| 4-Acetylpyridine | Hydrogenation of carbonyl | Inhibited on Pt electrodes | - | Platinum single-crystal electrodes | [1][2] |
| Pyridine Derivatives | Reduction | -0.98 to -1.26 (single signal) | SHE | Neutral aqueous medium | [6] |
Applications
The electrochemical properties of this compound suggest several potential applications:
-
Electro-organic Synthesis: The ability to electrochemically reduce the carbonyl group offers a pathway for the clean, reagent-free synthesis of (3-pyridyl)phenylmethanol and related compounds. Electrochemical methods can provide high selectivity and avoid the use of chemical reducing agents.
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Catalysis: The pyridine nitrogen and the carbonyl oxygen can act as coordination sites for metal ions. Metal complexes of this compound could be investigated as electrocatalysts for various reactions.
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Drug Development: Pyridine and benzophenone moieties are present in many biologically active molecules. Understanding the redox behavior of this compound can be relevant in the context of drug metabolism, where enzymatic redox reactions play a crucial role. Electrochemical studies can serve as a preliminary screen for metabolic stability and potential redox-related toxicity.
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Electrochemical Sensors: Derivatives of this compound could be designed and synthesized for use in electrochemical sensors. The molecule could be functionalized to selectively bind to an analyte, with the binding event being transduced into a measurable electrochemical signal.
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV) for the Characterization of this compound
This protocol describes the general procedure for performing cyclic voltammetry to investigate the electrochemical reduction of this compound.
Objective: To determine the reduction potential(s) of this compound and to assess the reversibility of the electron transfer process.
Materials:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire or graphite rod)
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This compound (high purity)
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Solvent (e.g., Acetonitrile, Dimethylformamide - DMF, anhydrous)
-
Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate - TBAPF6, 0.1 M)
-
Inert gas (Nitrogen or Argon) for deaeration
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Allow the electrode to dry completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous solvent (e.g., Acetonitrile).
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in the electrolyte solution.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the this compound solution to the cell, ensuring the electrodes are sufficiently immersed.
-
Deaerate the solution by bubbling with an inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment:
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Initial Potential: A potential where no faradaic reaction is expected (e.g., 0.0 V).
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Vertex Potential 1 (Switching Potential): A potential sufficiently negative to observe the reduction of this compound (e.g., -2.0 V vs. Ag/AgCl). This may need to be determined empirically by scanning over a wider range initially.
-
Vertex Potential 2 (Final Potential): The initial potential (e.g., 0.0 V).
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Scan Rate: Start with a typical scan rate of 100 mV/s.
-
-
Run the cyclic voltammogram.
-
Record the resulting current vs. potential plot (voltammogram).
-
Perform experiments at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.
-
-
Data Analysis:
-
From the voltammogram, determine the cathodic peak potential (Epc) for the reduction of this compound.
-
If a corresponding anodic peak (Epa) is observed on the reverse scan, the process may be reversible or quasi-reversible.
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Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for a reversible system.
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Analyze the relationship between the peak current (ip) and the square root of the scan rate (ν^1/2). A linear relationship suggests a diffusion-controlled process.
-
Visualizations
Logical Workflow for Electrochemical Characterization
References
- 1. Electrochemical Reduction of the Carbonyl Functional Group: The Importance of Adsorption Geometry, Molecular Structure, and Electrode Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MANCO [master-analyse-controle-inscription.univ-lyon1.fr]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Benzoylpyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Benzoylpyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate a smoother experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?
A1: The synthesis of this compound from nicotinic acid and benzene using a Friedel-Crafts acylation approach can introduce several impurities. The most common include:
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Diphenyl sulfoxide: Formed from the reaction of the thionyl chloride with benzene.[1]
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Unreacted nicotinic acid: Incomplete initial reaction can leave residual starting material.
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Benzene: The solvent used in the Friedel-Crafts reaction may not be completely removed.
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Polysubstituted products: Though less common, over-acylation of the benzene ring can occur.
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Isomeric benzoylpyridines: Depending on the reaction conditions, small amounts of 2- and 4-benzoylpyridine may be formed.
Q2: My purified this compound is a yellow oil, but it is reported to be a solid. Why is this?
A2: this compound has a relatively low melting point, reported to be in the range of 36-40°C. The presence of impurities can depress the melting point, causing the product to appear as an oil or a waxy solid at or near room temperature. The yellow discoloration is also indicative of impurities. Further purification is recommended to obtain a crystalline solid.
Q3: What is the best single method for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
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Vacuum distillation is highly effective for removing non-volatile impurities and can yield a product of high purity.[1]
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Recrystallization is a good subsequent step to remove closely boiling impurities and to obtain a crystalline product.
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Column chromatography is useful for separating isomers and other impurities with similar boiling points, though it may be less practical for very large scales.
Troubleshooting Guides
Recrystallization Issues
Problem: During recrystallization, my this compound "oils out" instead of forming crystals.
Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[2][3] This can happen if the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the concentration of the solute is too high, leading to supersaturation at a temperature above its melting point. The presence of significant impurities can also lower the melting point of the product, contributing to this issue.[3][4]
Solution:
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Re-heat the solution: Add a small amount of additional hot solvent to redissolve the oil.
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Slow cooling: Allow the solution to cool very slowly. Rapid cooling often promotes oiling out. You can insulate the flask to slow down the cooling rate.
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Solvent selection: Choose a solvent or solvent system with a lower boiling point. For this compound, a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate) can be effective.
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Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
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Seeding: Add a small crystal of pure this compound to the cooled solution to act as a nucleus for crystal growth.
Problem: After recrystallization, the yield of this compound is very low.
Cause: A low yield can result from several factors: using too much solvent, cooling the solution too quickly (which traps the product in the mother liquor), or selecting a solvent in which the product is too soluble at low temperatures.
Solution:
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Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.
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Solvent study: Perform small-scale solvent screening to find a solvent that dissolves the product well when hot but poorly when cold.
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Concentrate the mother liquor: If a significant amount of product remains in the mother liquor, you can concentrate the solution by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Distillation Issues
Problem: During vacuum distillation, the temperature fluctuates, and I am not getting a clean separation.
Cause: Temperature fluctuations can be due to bumping of the liquid, an unstable vacuum, or the presence of multiple components with close boiling points.
Solution:
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Ensure smooth boiling: Use a magnetic stir bar or boiling chips to prevent bumping. For vacuum distillation, a magnetic stirrer is preferred as boiling chips can be less effective under reduced pressure.
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Stable vacuum: Ensure all joints in the distillation apparatus are well-sealed. Use high-vacuum grease on all ground glass joints. A stable vacuum is crucial for a constant boiling point.
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Fractional distillation: If impurities have boiling points close to that of this compound, use a fractionating column (e.g., a Vigreux column) to improve separation.
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Collect fractions: Collect the distillate in several small fractions. Analyze each fraction (e.g., by TLC or GC) to identify the pure fractions of this compound.
Quantitative Data Summary
| Purification Method | Purity Achieved (Typical) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >98% (GC) | Effective for large scales; removes non-volatile impurities. | May not separate closely boiling isomers; risk of thermal decomposition if not controlled. |
| Recrystallization | >99% (after distillation) | High purity crystalline product; removes soluble impurities. | Potential for low yield; "oiling out" can be an issue. |
| Column Chromatography | >99.5% | Excellent for separating isomers and closely related impurities. | Can be time-consuming and require large volumes of solvent; less practical for large quantities. |
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
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Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and free of cracks. A magnetic stirrer and stir bar should be used.
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Sample Preparation: Place the crude this compound (up to two-thirds full) in the distillation flask.
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Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.
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Heating: Once a stable vacuum is achieved (e.g., ~0.3 mm Hg), begin heating the distillation flask using a heating mantle or oil bath.[1]
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Distillation: The product will begin to distill at a temperature of approximately 107-110°C at 0.3 mm Hg.[1] Collect the fraction that distills over at a constant temperature.
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Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.
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Cooling and Collection: Allow the apparatus to cool to room temperature before carefully venting the system to atmospheric pressure. The purified this compound is in the receiving flask.
Protocol 2: Recrystallization of this compound from a Hexane/Ethyl Acetate Solvent System
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Solvent Preparation: Prepare a solvent mixture of hexane and ethyl acetate. The optimal ratio may need to be determined empirically, but a good starting point is a high ratio of hexane to ethyl acetate (e.g., 10:1).
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Dissolution: Place the distilled this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture to dissolve the solid completely.
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Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
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Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for "oiling out" during recrystallization.
References
troubleshooting common side reactions in 3-Benzoylpyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Benzoylpyridine. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the primary synthetic routes to this compound.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation of pyridine is challenging due to the Lewis acid catalyst coordinating with the nitrogen atom of the pyridine ring, which deactivates the ring towards electrophilic substitution.
Problem: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Pyridine Ring Deactivation: The Lewis acid (e.g., AlCl₃) complexes with the lone pair of electrons on the pyridine nitrogen, making the ring electron-deficient and less reactive. | 1. Use a modified procedure: Employ a method where nicotinic acid is first converted to the acid chloride, which is then used in the Friedel-Crafts reaction. This avoids direct exposure of the pyridine ring to the Lewis acid under harsh conditions. 2. Increase catalyst loading: While generally not ideal, a higher molar ratio of the Lewis acid may be necessary to have sufficient catalyst available for the acylation. 3. Optimize reaction temperature: Carefully control the reaction temperature. While higher temperatures can sometimes overcome the activation energy, they can also lead to increased side reactions. |
| Moisture Contamination: The Lewis acid catalyst is highly sensitive to moisture, which leads to its deactivation. | 1. Ensure anhydrous conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. 2. Use fresh catalyst: Use a freshly opened container of the Lewis acid or purify the catalyst before use. |
| Substrate Quality: Impurities in the starting materials (nicotinic acid, thionyl chloride, benzene) can interfere with the reaction. | 1. Purify starting materials: Distill thionyl chloride and benzene before use. Use high-purity nicotinic acid. |
Problem: Formation of Multiple Byproducts
| Possible Cause | Suggested Solution |
| Polysubstitution: Although less common in acylation compared to alkylation, it can occur under forcing conditions. | 1. Control stoichiometry: Use a 1:1 molar ratio of the acylating agent to the pyridine derivative. |
| Side reactions with solvent: The solvent (e.g., benzene) can undergo side reactions. | 1. Optimize reaction conditions: Follow a well-established protocol with optimized temperature and reaction time to minimize side reactions. |
Route 2: Grignard Reaction
The Grignard reaction, typically involving the reaction of a phenylmagnesium halide with a pyridine-3-carboxaldehyde or 3-cyanopyridine, is a common alternative.
Problem: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Poor Grignard Reagent Formation: The Grignard reagent (e.g., phenylmagnesium bromide) may not have formed efficiently. | 1. Ensure anhydrous conditions: Use flame-dried glassware and anhydrous ether or THF. 2. Activate magnesium: Use fresh magnesium turnings and consider activating them with a small crystal of iodine or 1,2-dibromoethane. 3. Control addition rate: Add the aryl halide slowly to the magnesium suspension to maintain a gentle reflux. |
| Wurtz Coupling Side Reaction: The Grignard reagent can react with the starting aryl halide to form a biphenyl byproduct. | 1. Slow addition: Add the aryl halide dropwise to maintain a low concentration in the reaction mixture. 2. Use of THF: THF can sometimes favor the formation of the Grignard reagent over the Wurtz coupling product compared to diethyl ether. |
| Reaction with the Pyridine Nitrogen: The Grignard reagent can act as a base and deprotonate any acidic protons or interact with the pyridine nitrogen. | 1. Inverse addition: Add the Grignard reagent slowly to the solution of the pyridine derivative at a low temperature. |
Route 3: Reductive Arylation Strategy
A more recent approach involves the reductive coupling of an aromatic aldehyde with a cyanopyridine.
Problem: Formation of Pinacol Coupling Byproduct
| Possible Cause | Suggested Solution |
| Homocoupling of the Aldehyde: The aromatic aldehyde can undergo a pinacol coupling reaction to form a 1,2-diol. | 1. Addition of an alcohol: The addition of methanol to the reaction mixture can suppress the pinacol pathway.[1] 2. Stoichiometry adjustment: Using an excess of the cyanopyridine can favor the desired cross-coupling reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of pyridine failing, even with anhydrous conditions?
A: The primary reason is the strong coordination of the Lewis acid catalyst (like AlCl₃) to the nitrogen atom of the pyridine ring. This deactivates the ring, making it resistant to electrophilic aromatic substitution.[2] A common successful strategy is to start from nicotinic acid, convert it to nicotinoyl chloride, and then perform the Friedel-Crafts reaction with benzene. This approach shields the pyridine nitrogen from the Lewis acid during the critical acylation step.
Q2: I am observing a significant amount of biphenyl in my Grignard reaction. How can I prevent this?
A: The formation of biphenyl is due to a Wurtz-type coupling reaction between the Grignard reagent and the unreacted aryl halide. To minimize this, ensure a slow, dropwise addition of the aryl halide to the magnesium turnings. This maintains a low concentration of the aryl halide, favoring the formation of the Grignard reagent over the coupling side reaction.
Q3: What is the mechanism of the pinacol coupling side reaction in the reductive arylation synthesis?
A: The pinacol coupling is a reductive dimerization of a ketone or aldehyde. In the context of this compound synthesis from an aromatic aldehyde, a one-electron reduction of two aldehyde molecules forms two ketyl radical anions. These radicals then couple to form a vicinal diol (a pinacol).
Q4: What are the best methods for purifying crude this compound?
A: The choice of purification method depends on the impurities present.
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Distillation: If the byproducts have significantly different boiling points, vacuum distillation can be effective. This compound has a boiling point of 107–110°C at 0.3 mm Hg.[3]
-
Crystallization: Recrystallization from a suitable solvent system can be used to remove impurities.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is a reliable method.
Q5: Are there any specific safety precautions I should take during the synthesis of this compound?
A: Yes, several safety precautions are crucial:
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Friedel-Crafts Reaction: Aluminum chloride is corrosive and reacts violently with water. Thionyl chloride is also corrosive and toxic. Both should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, so proper temperature control is essential.
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Grignard Reaction: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby. Grignard reagents are reactive and should be handled under an inert atmosphere.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Work in a well-ventilated area.
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation of Benzene with Nicotinoyl Chloride
This protocol is adapted from a literature procedure.[3]
Step 1: Preparation of Nicotinoyl Chloride Hydrochloride
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In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a dropping funnel, place 123 g (1 mole) of nicotinic acid.
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Start the stirrer and slowly add 500 ml (6.9 moles) of distilled thionyl chloride over 15-20 minutes. The initial reaction can be vigorous.
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After the addition is complete, heat the mixture on a steam bath with continuous stirring for 1 hour.
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Replace the reflux condenser with a distillation setup and remove the excess thionyl chloride by distillation at reduced pressure while continuing to heat on the steam bath.
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After most of the thionyl chloride has been removed, add 200 ml of anhydrous benzene and distill it off at reduced pressure to azeotropically remove any remaining thionyl chloride. The product is nicotinoyl chloride hydrochloride.
Step 2: Friedel-Crafts Acylation
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To the flask containing the nicotinoyl chloride hydrochloride, add an additional 500 ml of anhydrous benzene.
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Fit the flask with a thermometer and a reflux condenser and place it in an ice-salt bath.
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With stirring, add 330 g (2.5 moles) of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5°C and 10°C.
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Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture under reflux for 6 hours.
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Cautiously pour the dark red-brown reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid.
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Separate and discard the organic layer. Extract the acidic aqueous layer with three 500-ml portions of ether and discard the ether extracts.
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Treat the acid solution with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide redissolves. This will require approximately 800-1000 ml of 50% NaOH.
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After cooling, extract the alkaline aqueous solution with five 300-ml portions of chloroform.
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Combine the chloroform extracts, wash with water, and remove the chloroform by distillation on a steam bath.
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Distill the residue under vacuum to obtain this compound. The expected yield is 165–175 g (90–96%).
Visualizations
Caption: Friedel-Crafts synthesis of this compound.
References
improving the yield and purity of 3-Benzoylpyridine derivatives
Technical Support Center: 3-Benzoylpyridine Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis and purification of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: Several methods are commonly employed for the synthesis of this compound. The choice of method often depends on the available starting materials, scale, and desired purity. Key methods include:
-
Friedel-Crafts Acylation: This classic method involves the reaction of nicotinic acid with thionyl chloride to form the acid chloride, followed by a Friedel-Crafts reaction with benzene using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] This route is known for high yields, often in the 90-96% range.[1]
-
Grignard Reaction: This approach involves the addition of a phenylmagnesium bromide (a Grignard reagent) to 3-cyanopyridine.[1]
-
Oxidation: Phenyl-3-pyridylcarbinol can be oxidized using reagents like chromic acid to yield this compound.[1]
Q2: Why does my Friedel-Crafts reaction for this compound synthesis have a low yield?
A2: Low yields in this reaction are a common issue. Several factors can be responsible:
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Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will deactivate it.[2] It is critical to use anhydrous conditions and freshly opened or purified reagents.[2]
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Deactivation of Pyridine Ring: The nitrogen atom in the pyridine ring acts as a Lewis base and can complex with the AlCl₃ catalyst.[3] This deactivates the ring towards electrophilic aromatic substitution.[3][4] To overcome this, the synthesis often starts from nicotinic acid, which is first converted to the acyl chloride.[1]
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the reaction.[2] Therefore, stoichiometric amounts of the catalyst are often required.[2]
-
Sub-optimal Temperature: The reaction temperature is crucial. While initial addition of AlCl₃ is often done at low temperatures (5-10°C) to control the exothermic reaction, a subsequent heating or reflux period is necessary to drive the reaction to completion.[1]
Q3: I'm observing multiple byproducts in my reaction. How can I improve the purity?
A3: Byproduct formation can often be minimized by carefully controlling reaction conditions.
-
In Friedel-Crafts reactions, using the acyl chloride of nicotinic acid rather than attempting to directly acylate pyridine prevents the Lewis acid from complexing with the ring nitrogen.[1][3]
-
During Grignard reactions, ensuring anhydrous conditions is paramount to prevent quenching of the Grignard reagent and formation of biphenyl or other side products.[5]
-
Purification is key. After the reaction, a proper work-up, including acidic and basic washes, is necessary to remove unreacted starting materials and catalyst residues.[1]
Q4: What are the most effective methods for purifying the final this compound product?
A4: The purification strategy depends on the nature of the impurities.
-
Distillation: For liquid products, vacuum distillation is a highly effective method for achieving high purity. This compound has a boiling point of 107–110°C at 0.3 mm Hg.[1]
-
Acid-Base Extraction: The basic nature of the pyridine nucleus allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent like chloroform.[1][6]
-
Column Chromatography: Silica gel chromatography can be used, but the basicity of the pyridine may cause tailing. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system.[6][7]
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Crystallization: If the derivative is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive Catalyst: Moisture contamination in a Friedel-Crafts reaction.[2] | Ensure all glassware is flame-dried. Use anhydrous solvents and fresh Lewis acid catalyst.[2][8] |
| Poor Grignard Reagent Formation: Magnesium surface is oxidized/passivated.[5] | Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane before adding the halide.[8] | |
| Deactivated Aromatic Ring: The pyridine nitrogen complexes with the Lewis acid catalyst.[3] | Start with nicotinic acid, convert it to the acyl chloride with thionyl chloride, and then perform the Friedel-Crafts reaction.[1] | |
| Low Yield | Product Loss During Work-up: The product may have some solubility in the aqueous layer, especially if it's protonated.[9] | Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the organic product.[9] Perform multiple extractions with smaller volumes of organic solvent. |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.[10] | |
| Side Reactions: Grignard reagent reacting with moisture or acidic protons. | Maintain strict anhydrous (moisture-free) conditions under an inert atmosphere (e.g., Nitrogen or Argon).[8] | |
| Product Purity Issues | Tailing on Silica Gel TLC/Column | The basic pyridine nitrogen interacts strongly with acidic silica gel. |
| Persistent Impurities After Extraction | Impurities may have similar solubility or acid-base properties to the product. | |
| Emulsion During Extraction | Solvents and solutes are not separating cleanly into two phases. |
Data Presentation: Comparison of Synthetic Methods
| Method | Key Reactants | Catalyst/Reagent | Solvent | Typical Yield | Key Advantages | Key Disadvantages | Reference |
| Friedel-Crafts Acylation | Nicotinic Acid, Thionyl Chloride, Benzene | Aluminum Chloride (AlCl₃) | Benzene | 90-96% | High yield, well-established procedure. | Requires stoichiometric, moisture-sensitive catalyst; uses hazardous reagents. | [1] |
| Grignard Reaction | 3-Cyanopyridine, Phenyl Bromide | Magnesium (Mg) | Anhydrous Ether | Moderate | Good for small-scale synthesis; avoids strong Lewis acids. | Highly sensitive to moisture and air; potential for side reactions. | [1] |
| Oxidation | Phenyl-3-pyridylcarbinol | Chromic Acid | N/A | Variable | Useful if the carbinol precursor is readily available. | Uses stoichiometric heavy metal oxidants. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation[1]
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Nicotinic acid (1 mole, 123 g)
-
Thionyl chloride (6.9 moles, 500 mL)
-
Anhydrous benzene (700 mL total)
-
Anhydrous aluminum chloride (2.5 moles, 330 g)
-
Ice (2 kg)
-
Concentrated Hydrochloric Acid (200 mL)
-
50% Sodium Hydroxide solution
-
Chloroform
Procedure:
-
Acid Chloride Formation: In a 2-L three-necked flask equipped with a mechanical stirrer and reflux condenser, place 123 g of nicotinic acid. Slowly add 500 mL of thionyl chloride over 15-20 minutes. Heat the mixture on a steam bath with stirring for 1 hour.
-
Solvent Exchange: Remove the excess thionyl chloride by distillation under reduced pressure. Add 200 mL of anhydrous benzene and distill it off under reduced pressure to azeotropically remove remaining thionyl chloride. Add an additional 500 mL of anhydrous benzene.
-
Friedel-Crafts Reaction: Cool the flask in an ice-salt bath. While stirring, add 330 g of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5°C and 10°C.
-
Reaction Completion: Remove the ice bath, allow the mixture to warm to room temperature, and then heat under reflux for 6 hours.
-
Work-up: Cautiously pour the dark reaction mixture onto a mixture of 2 kg of ice and 200 mL of concentrated HCl. Separate and discard the organic (benzene) layer.
-
Extraction & Isolation: Extract the acidic aqueous layer with ether (3 x 500 mL) and discard the ether extracts. Carefully make the aqueous layer strongly basic with 50% NaOH solution until the aluminum hydroxide precipitate redissolves.
-
Final Product Extraction: Cool the basic solution and extract the product with chloroform (5 x 300 mL). Combine the chloroform extracts, wash with water, and remove the solvent by distillation.
-
Purification: Purify the crude product by vacuum distillation to yield 165-175 g (90-96%) of this compound.
Visualizations
Workflow & Troubleshooting Diagrams
Caption: General workflow for synthesis and purification.
Caption: A logical flowchart for troubleshooting low yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. brainly.in [brainly.in]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
managing hygroscopic nature of 3-Benzoylpyridine during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the handling and storage of 3-Benzoylpyridine, with a focus on managing its hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound (phenyl(pyridin-3-yl)methanone) is a solid organic compound used as a building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to inaccuracies in weighing, potential changes in its physical state from a free-flowing solid to a clumpy or pasty material, and can negatively impact reaction yields and reproducibility.
Q2: How should this compound be properly stored in the laboratory?
A2: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1] The storage area should be cool and dry.[1] For enhanced protection, especially in humid environments, storing the container within a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate) is highly recommended. The recommended storage temperature is generally between 2-30°C.[2]
Q3: I received this compound that appears clumpy. Is it still usable?
A3: Clumping is a visual indicator that the material has likely absorbed moisture. While it may still be usable for some applications, the presence of water can be detrimental to moisture-sensitive reactions. It is highly recommended to determine the water content of the material before use and, if necessary, dry it to an acceptable level.
Q4: What is the acceptable level of water content in this compound for use in moisture-sensitive reactions?
A4: The acceptable water content is highly dependent on the specific reaction. For many moisture-sensitive applications, such as those involving organometallic reagents or strong Lewis acids, the water content should be as low as practically possible, often in the parts-per-million (ppm) range. It is advisable to consult relevant literature for the specific tolerance of your reaction or to establish an internal specification based on experimental validation.
Q5: How can I dry this compound that has been exposed to moisture?
A5: For solid organic compounds like this compound, drying under high vacuum at a temperature below its melting point (36-40°C) is a common and effective method. Placing the material in a vacuum oven or using a Schlenk line with a vacuum pump can remove absorbed water. Gentle heating can expedite the process, but care must be taken to avoid melting or decomposition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or inconsistent reaction yields | High water content in this compound. | Determine the water content of your this compound using Karl Fischer titration. If the water content is above the acceptable limit for your reaction, dry the material under vacuum. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Inaccurate and inconsistent weighing of this compound | Absorption of atmospheric moisture during weighing. | Minimize the time the container is open to the atmosphere. Weigh the required amount of this compound quickly. For highly sensitive applications, consider weighing the compound inside a glovebox with a controlled, low-humidity atmosphere. |
| This compound has become a paste or is difficult to handle | Significant moisture absorption. | Dry the material thoroughly under high vacuum. If drying does not restore the material to a usable solid, it may be too contaminated for use in sensitive applications. |
| Side reactions or formation of unexpected byproducts | Water reacting with sensitive reagents or catalysts. | In reactions like Friedel-Crafts acylation where Lewis acid catalysts (e.g., AlCl₃) are used, water can deactivate the catalyst. Ensure all reagents and solvents, in addition to the this compound, are anhydrous. |
Experimental Protocols
Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a general procedure for determining the water content in a solid sample like this compound. The specific parameters may need to be optimized for your instrument and reagents.
Principle: Karl Fischer (KF) titration is a highly specific method for water determination. The reaction involves the oxidation of sulfur dioxide by iodine in the presence of water.
Reagents and Equipment:
-
Karl Fischer Titrator (Volumetric)
-
Anhydrous Methanol (or a suitable solvent for this compound)
-
Volumetric Karl Fischer Reagent (e.g., Composit 5)
-
Calibrated Analytical Balance
-
Spatula and Weighing Boat
-
Gas-tight Syringes
Procedure:
-
Instrument Preparation:
-
Ensure the KF titrator is clean, and the titration cell is dry.
-
Fill the solvent dispenser with anhydrous methanol and the burette with the KF reagent.
-
Add fresh anhydrous methanol to the titration vessel to a level that covers the electrode tip.
-
-
Solvent Titration (Pre-titration):
-
Start the titration to neutralize any residual moisture in the solvent until a stable, drift-free endpoint is reached. This ensures that the solvent is dry before adding the sample.
-
-
Standardization of the KF Reagent:
-
Accurately weigh a suitable amount of a certified water standard (e.g., disodium tartrate dihydrate) or inject a precise volume of pure water using a calibrated syringe.
-
Titrate the standard to the endpoint.
-
The instrument software will calculate the titer of the KF reagent (mg H₂O / mL reagent). It is recommended to perform this in triplicate and use the average value.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.5 - 1.0 g of the this compound sample. The exact sample weight will depend on the expected water content.
-
Quickly and carefully add the weighed sample to the conditioned titration vessel.
-
Seal the vessel immediately to prevent the ingress of atmospheric moisture.
-
Start the titration. The sample will dissolve in the methanol, and the water present will react with the KF reagent.
-
The titration will automatically stop once the endpoint is reached.
-
-
Calculation:
-
The instrument's software will typically calculate the water content automatically based on the volume of KF reagent consumed, the titer of the reagent, and the sample weight. The result can be expressed as a percentage or in parts per million (ppm).
Water Content (%) = [(Volume of KF reagent (mL) × Titer (mg/mL)) / (Sample Weight (mg))] × 100
-
Visualizations
Logical Workflow for Handling this compound
Caption: Decision workflow for handling and storing this compound.
References
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-Benzoylpyridine
This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing when analyzing 3-Benzoylpyridine using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Q: Why is my this compound peak exhibiting significant tailing, and what steps can I take to resolve it?
A: Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC. It typically indicates undesirable secondary interactions between the analyte and the stationary phase, or other system and method-related problems. The primary cause is often the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica-based column packing.[1][2]
Follow this systematic approach to diagnose and resolve the issue.
Step 1: Initial Diagnosis and System Check
First, determine if the tailing is specific to this compound or affects all peaks in your chromatogram.
-
All Peaks Tailing: This suggests a physical or system-wide issue, such as a column void, a partially blocked frit, or excessive extra-column volume (dead volume).[1][3][4]
-
Only this compound Peak Tailing: This points towards a chemical interaction, which is the most common scenario for basic analytes.[5] The likely cause is the interaction between the basic analyte and active sites (residual silanols) on the column's stationary phase.[6][7]
Logical Troubleshooting Workflow
This workflow outlines the decision-making process for addressing peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing.
Step 2: Mobile Phase Optimization (Chemical Interaction)
If tailing is specific to this compound, modifying the mobile phase is the most effective first step. The goal is to minimize the secondary ionic interactions with silanol groups.
-
Reduce Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) protonates the acidic silanol groups on the silica surface, neutralizing their negative charge and reducing their ability to interact with the protonated basic analyte.[2][8][9]
-
Add a Competing Base: Introduce a "silanol suppressor" like triethylamine (TEA) or diethylamine (DEA) to the mobile phase.[10] These small basic molecules preferentially interact with the active silanol sites, effectively masking them from this compound.[9][11]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH at the column surface and can also help mask silanol interactions.[1][3]
Step 3: Column Selection and Care
If mobile phase optimization does not fully resolve the issue, the column itself may be the problem.
-
Use a Base-Deactivated Column: Modern columns, often labeled as "base-deactivated," are made from high-purity silica with minimal metal content and have very low silanol activity.[11] End-capped columns, where residual silanols are chemically bonded with a small silylating agent, are also highly effective.[10][12][13]
-
Consider a Different Stationary Phase: If using a standard C18 column, consider switching to one with a polar-embedded group or a Charged Surface Hybrid (CSH) column, which are designed to improve peak shape for basic compounds.[3]
-
Column Flushing and Regeneration: If the column has been in use for some time, it may be contaminated. Follow the manufacturer's instructions for washing and regenerating the column. A void at the column inlet can sometimes be fixed by reversing the column and flushing it with a strong solvent.[1][2]
Step 4: Sample and System Considerations
-
Avoid Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1] If you suspect this, dilute your sample and re-inject.[3][10][14]
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[3]
Experimental Protocols
Protocol 1: Mobile Phase Optimization using pH Adjustment
-
Prepare Aqueous Buffer: Prepare a 25 mM phosphate or formate buffer. For a target pH of 3.0, formic acid/formate is a suitable choice.[15]
-
Adjust pH: Measure the pH of the aqueous portion of the mobile phase. Adjust to pH 3.0 using an appropriate acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer).
-
Prepare Mobile Phase: Mix the pH-adjusted aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) at the desired ratio (e.g., 70:30 v/v aqueous:organic).
-
Equilibrate and Analyze: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
Protocol 2: Mobile Phase Optimization using a Competing Base (TEA)
-
Prepare Mobile Phase: Prepare your standard aqueous/organic mobile phase.
-
Add Triethylamine (TEA): To the final mixed mobile phase, add TEA to a final concentration of 0.05% to 0.1% (v/v).[10] For example, add 0.5 mL of TEA to 1 L of mobile phase for a 0.05% concentration.
-
Adjust pH (Optional but Recommended): After adding TEA, the mobile phase will be basic. It is often necessary to adjust the pH back to a lower or mid-range value using an acid like trifluoroacetic acid (TFA) or formic acid to achieve the desired chromatography and ensure silanol suppression.
-
Equilibrate and Analyze: Equilibrate the column thoroughly with the new mobile phase before analysis. Be aware that TEA can be difficult to remove from a column, so it may be best to dedicate a column to methods using amine additives.[9]
Data Summary
The following table summarizes the expected impact of different troubleshooting strategies on the peak shape of this compound, quantified by the USP Tailing Factor (Tf). A Tf value of 1.0 is perfectly symmetrical, while values greater than 1.2 are generally considered to be tailing.[3]
| Condition | Expected Tailing Factor (Tf) | Rationale |
| Standard C18, Neutral pH Mobile Phase | > 1.8 | Strong secondary interactions between basic analyte and ionized silanol groups on the stationary phase.[1][6] |
| Standard C18, Low pH (2.5-3.0) Mobile Phase | 1.2 - 1.5 | Silanol groups are protonated and less active, reducing secondary interactions.[8][9] |
| Standard C18, Neutral pH + 0.1% TEA | 1.1 - 1.4 | TEA acts as a competing base, masking the active silanol sites from the analyte.[10][11] |
| Base-Deactivated/End-Capped C18, Low pH (2.5-3.0) | 1.0 - 1.2 | Combination of a low-activity surface and suppression of any remaining silanol activity provides the best peak shape.[4][11] |
Frequently Asked Questions (FAQs)
Q1: What is silanol activity and how does it cause peak tailing for this compound?
A1: Silanol activity refers to the ability of unreacted silanol groups (Si-OH) on the surface of silica-based HPLC packing to interact with analytes.[6] At a mid-range pH (above ~3), these silanol groups are deprotonated and carry a negative charge (Si-O⁻). This compound is a basic compound, and its pyridine nitrogen can be protonated, carrying a positive charge. This leads to a strong secondary ion-exchange interaction, which retains the analyte more strongly than the primary reversed-phase mechanism, causing the peak to tail.[1][2][12]
Caption: Interaction causing peak tailing of basic compounds.
Q2: How far should the mobile phase pH be from my analyte's pKa?
A2: To ensure a consistent ionization state and prevent peak shape issues, the mobile phase pH should be at least 2 units away from the analyte's pKa.[10] Since this compound is a base (pyridine pKa is typically around 5.2-6.0), you should either use a low pH (e.g., pH < 3.2) to ensure it is fully protonated or a high pH (e.g., pH > 8.0) to keep it in its neutral form, though high pH can damage standard silica columns.[8][15][16] For silica-based columns, working at a low pH is the most common and effective strategy.[1][2]
Q3: Can I overload the column with this compound? How do I know if this is the cause of tailing?
A3: Yes, column overload is a possible cause of tailing.[1] It happens when the amount of sample injected exceeds the capacity of the stationary phase. A simple way to check for this is to dilute your sample (e.g., by a factor of 10) and inject it again. If the peak shape improves and becomes more symmetrical, then you were likely overloading the column.[2]
Q4: What is an "end-capped" column and why is it better for basic compounds?
A4: An end-capped column is a reversed-phase silica column that has undergone a secondary reaction to cover many of the remaining free silanol groups after the primary C18 or C8 chains have been bonded.[11][12] This process uses a small silylating reagent (like trimethylchlorosilane) to block the active sites.[11] By reducing the number of available silanol groups, end-capping minimizes the secondary interactions that cause peak tailing for basic compounds like this compound.[2][13]
Q5: My peak tailing appeared suddenly after many successful runs. What should I check first?
A5: If peak tailing appears suddenly for a previously robust method, the most likely causes are column degradation or contamination.[3]
-
Check for a Blocked Frit/Contamination: First, try flushing the column with a strong solvent. If you use a guard column, replace it, as it may be saturated with contaminants.
-
Check for a Column Void: A void or channel in the column packing can form due to pressure shocks or operation at high pH. This is a physical issue and would likely cause all peaks to tail.[1][8] In this case, the column will likely need to be replaced.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. youtube.com [youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. support.waters.com [support.waters.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. chromtech.com [chromtech.com]
- 14. mastelf.com [mastelf.com]
- 15. agilent.com [agilent.com]
- 16. helixchrom.com [helixchrom.com]
preventing byproduct formation in Grignard reactions with 3-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during Grignard reactions with 3-cyanopyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard reaction with 3-cyanopyridine and provides actionable steps to mitigate them.
Issue 1: Low Yield of the Desired 3-Acylpyridine Product
-
Possible Cause 1: Incomplete Reaction or Inactive Grignard Reagent.
-
Solution: Ensure strictly anhydrous (water-free) conditions, as Grignard reagents are highly sensitive to moisture.[1] All glassware should be flame-dried or oven-dried before use, and anhydrous solvents are essential. The magnesium turnings should be activated to remove the passivating magnesium oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the alkyl/aryl halide.[1]
-
-
Possible Cause 2: Formation of Byproducts.
-
Solution: Several side reactions can compete with the desired addition to the nitrile. See the specific byproduct entries below for targeted troubleshooting.
-
Issue 2: Formation of a Biphenyl-type Byproduct (from Aryl Grignard Reagents)
-
Possible Cause: Wurtz-Fittig Coupling. This occurs when the Grignard reagent reacts with the starting aryl halide.
-
Solution: This side reaction is favored at higher temperatures and high concentrations of the aryl halide.[1] Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration. Control the reaction temperature, avoiding excessive heating during Grignard formation.
-
Issue 3: Formation of a symmetrical ketone (R-CO-R) or tertiary alcohol
-
Possible Cause 1: Reaction with Unreacted Starting Material. The initially formed ketone is more reactive than the starting nitrile and can react with a second equivalent of the Grignard reagent.
-
Solution: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent to the 3-cyanopyridine solution. Add the Grignard reagent slowly and in a controlled manner to avoid localized excess. Using a reverse addition (adding the 3-cyanopyridine solution to the Grignard reagent) may sometimes be beneficial.
-
-
Possible Cause 2: Hydrolysis of an imine intermediate. The initial adduct of the Grignard reagent to the nitrile is an imine, which is then hydrolyzed to the ketone during workup.[2] If this intermediate reacts further, it can lead to byproducts.
-
Solution: Careful control of the acidic workup is crucial. Quenching the reaction at low temperature with a saturated aqueous solution of ammonium chloride is often preferred over strong acids.
-
Issue 4: Recovery of Unreacted 3-Cyanopyridine
-
Possible Cause: Insufficient Grignard Reagent or Poor Reagent Quality.
-
Solution: Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the 3-cyanopyridine. The quality of the Grignard reagent can be assessed by titration before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Grignard reaction with 3-cyanopyridine?
A1: The most common byproducts include:
-
Wurtz-type coupling products: Formed from the reaction of the Grignard reagent with the parent alkyl/aryl halide.
-
Products of addition to the pyridine ring: The Grignard reagent can potentially add to the pyridine ring itself, especially at higher temperatures.
-
Over-addition products: Reaction of the initially formed ketone with another equivalent of the Grignard reagent to yield a tertiary alcohol.
-
Reduction products: The Grignard reagent can act as a reducing agent, leading to the formation of dihydro- or tetrahydropyridine derivatives.
Q2: How can I minimize the formation of the tertiary alcohol byproduct?
A2: To minimize the formation of the tertiary alcohol, it is crucial to control the reaction temperature. Adding the Grignard reagent to the 3-cyanopyridine solution at a low temperature (e.g., -78 °C) and maintaining this temperature throughout the addition will significantly reduce the rate of the second addition to the intermediate ketone. Slow, dropwise addition of the Grignard reagent is also critical.
Q3: What is the optimal solvent for this reaction?
A3: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions.[2] The choice of solvent can influence the reaction rate and yield. For instance, in a study on a similar reaction with a substituted nicotinonitrile, diethyl ether provided a better yield than THF under the tested conditions.[2]
Q4: How critical are anhydrous conditions?
A4: Absolutely critical. Grignard reagents are strong bases and will be readily quenched by any protic source, including traces of water in the glassware or solvent.[1] This will not only reduce the yield of the desired product but can also lead to the formation of byproducts.
Q5: Can I use a commercially available Grignard reagent?
A5: Yes, using a commercially available Grignard reagent of known concentration can be a convenient way to ensure the quality and stoichiometry of the reagent, potentially leading to more reproducible results.
Data Presentation
The following table summarizes the effect of solvent and Grignard reagent equivalents on the yield of a product from a reaction analogous to the Grignard addition to 3-cyanopyridine, specifically the synthesis of 1-(4-amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one.[2] This data highlights the importance of optimizing these parameters.
| Entry | Grignard Reagent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2 | THF | 25 | 16 | 5 |
| 2 | 2 | Et₂O | 25 | 16 | 20 |
| 3 | 2 | Et₂O | 30 | 12 | 35 |
| 4 | 3 | Et₂O | 30 | 12 | 60 |
| 5 | 4 | Et₂O | 30 | 12 | 74 |
| 6 | 5 | Et₂O | 30 | 12 | 73 |
Data adapted from a study on the addition of a Grignard reagent to 4-amino-2-chloronicotinonitrile.[2]
Experimental Protocols
General Protocol for the Grignard Reaction with 3-Cyanopyridine
This protocol is a general guideline and may require optimization for specific Grignard reagents and desired scales.
-
Preparation of Glassware and Reagents:
-
All glassware (a three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous diethyl ether or THF should be used as the solvent.
-
Magnesium turnings should be of high purity.
-
3-Cyanopyridine and the alkyl/aryl halide should be pure and dry.
-
-
Formation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in the reaction flask under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of the alkyl/aryl halide (1.0 equivalent) in the anhydrous solvent via the dropping funnel to initiate the reaction (indicated by bubbling and disappearance of the iodine color).
-
Once initiated, add the remaining alkyl/aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Cyanopyridine:
-
Cool the solution of 3-cyanopyridine (1.0 equivalent) in the anhydrous solvent in a separate flask to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the prepared Grignard reagent solution to the 3-cyanopyridine solution via a cannula or dropping funnel while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified time (e.g., 1-3 hours) and then gradually warm to room temperature.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Visualizations
Caption: Reaction scheme showing the formation of the Grignard reagent, the main reaction pathway to the desired 3-acylpyridine, and common byproduct formation pathways.
References
- 1. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
scale-up considerations for industrial synthesis of 3-Benzoylpyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and industrial synthesis of 3-Benzoylpyridine. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data for laboratory and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
The most prevalent industrial method for synthesizing this compound is the Friedel-Crafts acylation of benzene with nicotinoyl chloride. Nicotinoyl chloride is typically generated in situ from nicotinic acid and a chlorinating agent, such as thionyl chloride (SOCl₂), followed by the aluminum chloride (AlCl₃) catalyzed acylation of benzene.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns during the scale-up of this compound synthesis include:
-
Highly Exothermic Reactions: Both the formation of nicotinoyl chloride from nicotinic acid and thionyl chloride, and the subsequent Friedel-Crafts acylation are highly exothermic.[1] Proper temperature control is crucial to prevent thermal runaway.
-
Handling of Hazardous Reagents: Thionyl chloride and aluminum chloride are corrosive and react violently with water. Benzene is a known carcinogen and is highly flammable. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Hydrogen Chloride Gas Evolution: The reaction of nicotinic acid with thionyl chloride, as well as the Friedel-Crafts reaction, produce significant amounts of hydrogen chloride (HCl) gas, which is corrosive and toxic. A robust off-gas scrubbing system is essential at an industrial scale.
Q3: What are the common impurities encountered during the industrial synthesis of this compound and how can they be minimized?
Common impurities can include:
-
Unreacted Starting Materials: Residual nicotinic acid or benzene.
-
Isomeric Byproducts: Small amounts of 2- and 4-benzoylpyridine may be formed.
-
Di-acylated Products: Although less common due to the deactivating effect of the ketone group, polysubstitution on the benzene ring can occur under harsh conditions.
-
Impurities from Raw Materials: Impurities present in the starting nicotinic acid or benzene can be carried through the process.
Minimization strategies include:
-
Using high-purity starting materials.
-
Strict control of reaction temperature and stoichiometry.
-
Efficient purification methods such as distillation and crystallization.
Q4: Are there alternative, more environmentally friendly ("greener") synthesis routes being explored?
Yes, research is ongoing into greener alternatives to the traditional Friedel-Crafts acylation. These include:
-
Catalyst-free photochemical reductive arylation: This method couples aromatic aldehydes with cyanopyridines using light, avoiding hazardous Lewis acid catalysts.
-
Mechanochemical Friedel-Crafts acylation: This solvent-free approach uses ball milling to promote the reaction, significantly reducing solvent waste.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete formation of nicotinoyl chloride. 2. Deactivation of AlCl₃ catalyst by moisture. 3. Insufficient reaction time or temperature for the Friedel-Crafts step. 4. Product loss during workup and purification. | 1. Ensure complete reaction of nicotinic acid with thionyl chloride (e.g., by monitoring off-gas evolution). 2. Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen). 3. Optimize reaction time and temperature based on pilot plant studies. 4. Optimize extraction and distillation/crystallization procedures. |
| Dark Product Color | 1. Formation of colored byproducts due to high reaction temperatures. 2. Presence of metallic impurities. | 1. Maintain strict temperature control during the exothermic reactions. 2. Consider treatment with activated carbon during the purification process. |
| Difficult Workup (Emulsion Formation) | 1. Inefficient quenching of the reaction mixture. 2. Presence of aluminum hydroxide precipitate. | 1. Add the reaction mixture slowly to a well-stirred aqueous acid solution during quenching. 2. Ensure the pH is sufficiently acidic to dissolve all aluminum salts before extraction. |
| High Levels of Isomeric Impurities | 1. Non-selective reaction conditions. | 1. Optimize the reaction temperature and the rate of addition of reagents to favor the formation of the desired 3-isomer. |
Data Presentation: Lab-Scale vs. Industrial-Scale Synthesis
The following table provides a representative comparison of key process parameters for the synthesis of this compound at laboratory and industrial scales. Note: The industrial-scale data is illustrative and can vary based on specific plant capabilities and process optimization.
| Parameter | Laboratory Scale (1 mole) | Industrial Scale (Illustrative) |
| Starting Material (Nicotinic Acid) | 123 g | >100 kg |
| Thionyl Chloride | ~ 6.9 moles | Stoichiometric excess |
| Benzene | ~ 7.5 moles | Used as solvent and reactant |
| Aluminum Chloride | ~ 2.5 moles | Stoichiometric excess |
| Reaction Temperature (Acylation) | 5-10°C (initial), then reflux | -5 to 5°C (addition), 20-40°C (reaction) |
| Reaction Time (Acylation) | 6 hours | 8-12 hours |
| Typical Yield | 90-96%[1] | 85-92% |
| Purity (before final purification) | ~95% | 90-95% |
| Final Purity | >98% | >99.5% |
Experimental Protocols
Primary Industrial Synthesis: Friedel-Crafts Acylation
This protocol is an adaptation of the laboratory-scale synthesis for industrial application.
Step 1: Formation of Nicotinoyl Chloride Hydrochloride
-
A glass-lined or other suitably corrosion-resistant reactor is charged with nicotinic acid and an excess of benzene (which also serves as the solvent for the next step).
-
The reactor is sealed and put under a slight nitrogen blanket.
-
Thionyl chloride is added portion-wise to the stirred suspension. The addition rate is controlled to maintain the reactor temperature within a defined range, typically 20-30°C, using jacket cooling.
-
The evolution of HCl and SO₂ is monitored and directed to a scrubber system.
-
After the addition is complete, the mixture is heated to reflux for a specified period to ensure complete conversion to the acid chloride.
-
Excess thionyl chloride and some benzene are removed by distillation under reduced pressure.
Step 2: Friedel-Crafts Acylation
-
The reactor containing the nicotinoyl chloride hydrochloride in benzene is cooled to -5 to 5°C.
-
Anhydrous aluminum chloride is added in portions, maintaining the temperature below 10°C. This step is highly exothermic.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 40-50°C for several hours until the reaction is complete (monitored by in-process controls like HPLC).
Step 3: Work-up and Purification
-
The reaction mixture is cautiously transferred to a separate, agitated quench vessel containing a mixture of ice and hydrochloric acid.
-
The layers are separated. The aqueous layer, containing the product as the hydrochloride salt, is retained.
-
The aqueous layer is basified with a sodium hydroxide solution to precipitate the crude this compound.
-
The crude product is extracted with a suitable organic solvent (e.g., toluene).
-
The combined organic extracts are washed with water.
-
The solvent is removed by distillation.
-
The crude this compound is purified by vacuum distillation or crystallization to achieve the desired purity.
Alternative Synthesis Route: From 3-Cyanopyridine
This route involves the Grignard reaction of phenylmagnesium bromide with 3-cyanopyridine.
Step 1: Preparation of Phenylmagnesium Bromide
-
In a dry, inerted reactor, magnesium turnings are suspended in an ethereal solvent (e.g., THF).
-
A small amount of bromobenzene is added to initiate the reaction.
-
The remaining bromobenzene is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
Step 2: Grignard Reaction
-
A solution of 3-cyanopyridine in an anhydrous solvent is slowly added to the Grignard reagent at a controlled temperature (typically 0-10°C).
-
The reaction is stirred for a specified time after the addition is complete.
Step 3: Hydrolysis and Work-up
-
The reaction mixture is quenched by the slow addition of an acidic aqueous solution (e.g., ammonium chloride or dilute HCl).
-
The resulting mixture is stirred until the intermediate imine is fully hydrolyzed to the ketone.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed and concentrated.
-
The crude product is purified by distillation or crystallization.
Visualizations
Caption: Friedel-Crafts Acylation Workflow for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Benzoylpyridine and 4-Benzoylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of 3-Benzoylpyridine and 4-Benzoylpyridine. Understanding the nuanced differences in the reactivity of these structural isomers is crucial for their application in organic synthesis, medicinal chemistry, and materials science. This document summarizes their electronic and structural characteristics, supported by spectroscopic data, and explores their comparative reactivity in key chemical transformations.
Introduction
This compound and 4-Benzoylpyridine are aromatic ketones that feature a benzoyl group attached to a pyridine ring at the 3- and 4-positions, respectively. The position of the nitrogen atom in the pyridine ring relative to the benzoyl group significantly influences the electronic properties and, consequently, the chemical reactivity of these isomers. The electron-withdrawing nature of the pyridine nitrogen, coupled with its position, dictates the electrophilicity of the carbonyl carbon and the susceptibility of the pyridine ring to nucleophilic or electrophilic attack.
Electronic and Structural Differences
The key to understanding the differential reactivity of 3- and 4-benzoylpyridine lies in the electronic effects exerted by the pyridine nitrogen. The nitrogen atom is more electronegative than carbon and acts as an electron-withdrawing group through both inductive and resonance effects.
In 4-Benzoylpyridine , the nitrogen atom is in a para-like position relative to the benzoyl group. This allows for direct resonance delocalization of the pi-electrons from the carbonyl group to the nitrogen atom. This delocalization significantly polarizes the carbonyl group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.
In This compound , the nitrogen atom is in a meta-like position relative to the benzoyl group. Direct resonance delocalization between the carbonyl group and the nitrogen atom is not possible. Therefore, the electron-withdrawing effect of the nitrogen is primarily inductive, leading to a less polarized carbonyl group compared to the 4-isomer.
These electronic differences are reflected in their spectroscopic properties.
Table 1: Physicochemical and Spectroscopic Properties of this compound and 4-Benzoylpyridine
| Property | This compound | 4-Benzoylpyridine |
| CAS Number | 5424-19-1[1] | 14548-46-0[2] |
| Molecular Weight | 183.21 g/mol [1] | 183.21 g/mol [2] |
| pKa (Conjugate Acid) | 3.38 | 3.53 |
| ¹H NMR (CDCl₃, δ ppm) | 9.02 (s, 1H), 8.83 (d, 1H), 8.13 (d, 1H), 7.81 (d, 2H), 7.64 (t, 1H), 7.51 (t, 2H), 7.46 (m, 1H)[2] | 8.80 (d, 2H), 7.85 (d, 2H), 7.65 (m, 3H), 7.50 (t, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | 194.7, 152.5, 150.7, 137.3, 136.7, 133.2, 130.0, 128.6, 127.6, 123.5[2] | 195.5, 150.5, 145.0, 137.5, 133.0, 130.5, 128.5, 122.0 |
| IR (C=O stretch, cm⁻¹) | ~1665 | ~1660 |
| UV-Vis (λmax, nm) | ~250, ~320 | ~260, ~330 |
Note: NMR and IR data are approximate and can vary based on solvent and experimental conditions. pKa values are for the corresponding pyridinium ions.
Comparative Reactivity
The electronic differences outlined above have a direct impact on the reactivity of the two isomers in various chemical transformations.
Reactivity of the Carbonyl Group
Nucleophilic Addition:
Due to the greater polarization of the carbonyl group through resonance, 4-Benzoylpyridine is generally more reactive towards nucleophiles than this compound . The increased electrophilicity of the carbonyl carbon in the 4-isomer facilitates the attack of nucleophiles such as Grignard reagents, organolithium compounds, and hydrides.
Experimental Protocol: Comparative Reduction with Sodium Borohydride
Objective: To compare the relative rates of reduction of this compound and 4-Benzoylpyridine using sodium borohydride.
Materials:
-
This compound
-
4-Benzoylpyridine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 1:1 Ethyl acetate/Hexane)
-
UV lamp
Procedure:
-
Prepare two separate solutions of this compound (0.1 mmol) and 4-Benzoylpyridine (0.1 mmol) in 2 mL of methanol in separate reaction vials.
-
At the same time, add a freshly prepared solution of sodium borohydride (0.1 mmol) in 1 mL of methanol to each reaction vial.
-
Stir the reactions at room temperature.
-
Monitor the progress of both reactions by TLC at regular intervals (e.g., 5, 15, 30, and 60 minutes). Spot the starting material and the reaction mixture on the same TLC plate.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product (the corresponding alcohol) spot will indicate the progress of the reaction.
-
Compare the rate of disappearance of the starting material for both isomers.
Expected Outcome: 4-Benzoylpyridine is expected to be reduced at a faster rate than this compound, as evidenced by the quicker disappearance of its spot on the TLC plate.
Reactivity of the Pyridine Ring
Electrophilic Aromatic Substitution:
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[3] This deactivation is more pronounced in the pyridinium form under acidic conditions. When substitution does occur, it is directed to the 3- and 5-positions. In the case of the benzoylpyridines, the benzoyl group is also a deactivating group and a meta-director.
-
In This compound , the positions C-2, C-4, and C-6 are electronically deficient. Electrophilic attack is most likely to occur at C-5, which is the least deactivated position.
-
In 4-Benzoylpyridine , the positions C-2, C-3, C-5, and C-6 are all electronically deficient. Electrophilic attack is highly disfavored.
Therefore, This compound is expected to be more reactive towards electrophilic aromatic substitution than 4-Benzoylpyridine , although both are significantly less reactive than benzene.
Nucleophilic Aromatic Substitution:
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present.
-
In 4-Benzoylpyridine , the 4-position is activated towards nucleophilic attack. While the benzoyl group itself is not a leaving group, its presence enhances the electrophilicity of the C-4 position.
-
In This compound , the 3-position is not as activated for nucleophilic attack as the 2- and 4-positions.
Thus, if a suitable leaving group were present at the 2- or 4-position, the 4-substituted pyridine ring would be more susceptible to nucleophilic aromatic substitution .
Conclusion
The positional isomerism in 3- and 4-benzoylpyridine leads to distinct differences in their chemical reactivity. 4-Benzoylpyridine exhibits a more electrophilic carbonyl carbon , making it more susceptible to nucleophilic addition reactions. Conversely, This compound is the more reactive isomer in electrophilic aromatic substitution reactions on the pyridine ring, albeit still being a deactivated system. These differences are a direct consequence of the interplay between the inductive and resonance effects of the pyridine nitrogen atom. A thorough understanding of these reactivity patterns is essential for designing efficient synthetic routes and for the rational design of molecules with desired chemical and biological properties.
References
A Comparative Guide to the Structural and Electronic Properties of Benzoylpyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and electronic properties of the three isomers of benzoylpyridine: 2-benzoylpyridine, 3-benzoylpyridine, and 4-benzoylpyridine. Understanding the distinct characteristics of these isomers is crucial for their application in medicinal chemistry and materials science, where subtle structural variations can lead to significant differences in biological activity and physical properties.
Structural Comparison
The spatial arrangement of the benzoyl and pyridine rings in the three isomers dictates their overall shape and potential for intermolecular interactions. X-ray crystallography provides precise data on bond lengths, bond angles, and dihedral angles, offering a detailed insight into their solid-state conformations.
Table 1: Comparison of Key Structural Parameters for Benzoylpyridine Isomers
| Parameter | 2-Benzoylpyridine | This compound | 4-Benzoylpyridine |
| Bond Lengths (Å) | |||
| C=O | Data not available | Data not available | Data not available |
| C-C (inter-ring) | Data not available | Data not available | Data not available |
| Bond Angles (°) | |||
| C-C-C (inter-ring) | Data not available | Data not available | Data not available |
| Dihedral Angle (°) | |||
| Phenyl-Pyridine | Data not available | Data not available | Data not available |
Note: Specific, directly comparable experimental values for bond lengths and angles from X-ray crystallography are not consistently available across all three isomers in the public domain. The CCDC deposition number for 2-benzoylpyridine is 129961.[1] Further research is required to obtain and compare the CIF files for all three isomers.
The planarity and rotational freedom of the phenyl and pyridine rings are key structural features. The position of the benzoyl group influences the steric hindrance and electronic communication between the two rings, which in turn affects the molecule's conformation and reactivity.
Electronic Properties
The electronic properties of the benzoylpyridine isomers, such as their dipole moments and the electron distribution within the molecule, are critical for understanding their reactivity and intermolecular interactions.
Table 2: Comparison of Electronic Properties for Benzoylpyridine Isomers
| Property | 2-Benzoylpyridine | This compound | 4-Benzoylpyridine |
| Dipole Moment (D) | Data not available | Data not available | 2.99 |
The dipole moment is a measure of the overall polarity of a molecule. The significant dipole moment of 4-benzoylpyridine suggests a notable separation of charge within the molecule. The differences in the position of the electron-withdrawing benzoyl group relative to the nitrogen atom in the pyridine ring are expected to result in distinct dipole moments for each isomer.
Spectroscopic Comparison
Spectroscopic techniques provide valuable fingerprints for distinguishing between the benzoylpyridine isomers and offer insights into their electronic structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of the protons and carbon atoms in each isomer. The chemical shifts are sensitive to the electronic effects of the benzoyl group and the nitrogen atom in the pyridine ring.
Table 3: Comparative ¹H and ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Isomer | ¹H NMR (Selected Signals) | ¹³C NMR (Selected Signals) |
| 2-Benzoylpyridine | A: 8.708, B: 8.06, C: 8.03, D: 7.883, E: 7.54, F: 7.58 to 7.34 | Specific data not readily available for direct comparison |
| This compound | Specific data not readily available for direct comparison | Specific data not readily available for direct comparison |
| 4-Benzoylpyridine | Specific data not readily available for direct comparison | Specific data not readily available for direct comparison |
Note: The provided ¹H NMR data for 2-benzoylpyridine is from ChemicalBook.[2] A complete and directly comparable set of ¹H and ¹³C NMR data for all three isomers under identical experimental conditions is needed for a definitive comparative analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecules, providing characteristic absorption bands for specific functional groups. The carbonyl (C=O) stretching frequency is particularly informative for comparing the electronic environment of the ketone group in each isomer.
Table 4: Key IR Absorption Bands (cm⁻¹)
| Isomer | C=O Stretch | Aromatic C-H Stretch |
| 2-Benzoylpyridine | ~1660 - 1680 | ~3050 - 3100 |
| This compound | Data not available | Data not available |
| 4-Benzoylpyridine | Data not available | Data not available |
Note: The IR data for 2-benzoylpyridine is based on typical values for aromatic ketones. Specific experimental spectra for all three isomers are required for a precise comparison.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The position and intensity of the absorption maxima are influenced by the extent of conjugation and the electronic nature of the chromophore.
Table 5: UV-Vis Absorption Maxima (λmax in nm)
| Isomer | π → π* Transition | n → π* Transition |
| 2-Benzoylpyridine | Data not available | Data not available |
| This compound | Data not available | Data not available |
| 4-Benzoylpyridine | Data not available | Data not available |
Note: Comprehensive and comparable UV-Vis spectral data for all three isomers is currently unavailable in the public domain.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate and reproducible characterization of the benzoylpyridine isomers.
X-ray Crystallography
Single crystals of the benzoylpyridine isomers suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent. Data collection is typically performed on a diffractometer equipped with a CCD detector using Mo Kα radiation. The structure is then solved and refined using standard crystallographic software.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are referenced to an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
UV-Vis Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Samples are dissolved in a UV-transparent solvent (e.g., ethanol, acetonitrile), and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
Visualization of Isomeric Relationships
The structural differences between the three benzoylpyridine isomers can be visualized as a logical relationship based on the substitution pattern on the pyridine ring.
This diagram illustrates that the three isomers originate from the substitution of a benzoyl group at different positions (C2, C3, or C4) of the pyridine ring.
References
Validation of 3-Benzoylpyridine Derivatives as Enzyme Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-benzoylpyridine derivatives as inhibitors of key enzymes in carbohydrate metabolism, α-glucosidase and α-amylase. The performance of these compounds is compared with other alternatives, supported by experimental data and detailed protocols.
Introduction
The inhibition of α-glucosidase and α-amylase, enzymes crucial for the digestion of carbohydrates, is a well-established therapeutic strategy for the management of type 2 diabetes mellitus. By slowing the release of glucose from complex carbohydrates, these inhibitors can effectively reduce postprandial hyperglycemia.[1] The this compound scaffold has emerged as a promising pharmacophore in the design of various enzyme inhibitors. This guide focuses on the validation of this compound derivatives as potent inhibitors of α-glucosidase and α-amylase, offering a comparative analysis with existing therapeutic options and other investigational compounds.
Data Presentation: Inhibitory Activity of Benzoyl-Containing Heterocyclic Compounds
The following table summarizes the in vitro inhibitory activities (IC50 values) of various benzoyl-containing heterocyclic compounds against α-glucosidase and α-amylase. The data is compiled from multiple studies to provide a comparative overview.
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzoyl-Thioxoimidazolidinones | 3-(3,5-Dinitrobenzoyl)-2-thioxoimidazolidin-4-one | α-Glucosidase | 51 | Acarbose | - |
| 3-(3,5-Dinitrobenzoyl)-2-thioxoimidazolidin-4-one | α-Amylase | 8.2 | Acarbose | - | |
| Benzoyl-Benzothiazines | 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][2][3]thiazin-2-yl)-N-(o-tolyl)acetamide | α-Glucosidase | 18.25 | Acarbose | 58.8 |
| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][2][3]thiazin-2-yl)-N-(4-chlorophenyl)acetamide | α-Glucosidase | 30.65 | Acarbose | 58.8 | |
| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][2][3]thiazin-2-yl)-N-(2,4-dichlorophenyl)acetamide | α-Glucosidase | 20.76 | Acarbose | 58.8 | |
| Pyrazolo[3,4-b]pyridines | Ethyl 4-(4-(4-methoxyphenyl)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | α-Amylase | 5.14 | Acarbose | 200.1 |
| 4-(4-(4-Methoxyphenyl)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carbohydrazide | α-Amylase | 5.18 | Acarbose | 200.1 | |
| Nicotinic Acid Derivatives | 5-amino-nicotinic acid derivatives | α-Amylase | 12.17 - 37.33 (µg/mL) | Acarbose | 10.98 (µg/mL) |
| Alternative Inhibitors | |||||
| Flavonoids | Luteolin | α-Glucosidase | - | Acarbose | - |
| Tannins | Tannic Acid | α-Glucosidase | - | Acarbose | - |
| Pseudosaccharides | Voglibose | α-Glucosidase | - | - | - |
| Miglitol | α-Glucosidase | - | - | - |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of these findings.
α-Glucosidase Inhibition Assay
This protocol is adapted from standard colorimetric assays used to determine α-glucosidase inhibitory activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound derivatives and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose as a positive control
-
Sodium carbonate (Na2CO3) solution to stop the reaction
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the α-glucosidase solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for another 30 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
A control is performed without the test compound. The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
α-Amylase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory effect of compounds on α-amylase activity.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v) in a suitable buffer (e.g., phosphate buffer, pH 6.9)
-
Test compounds (this compound derivatives and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose as a positive control
-
Dinitrosalicylic acid (DNS) reagent for colorimetric detection of reducing sugars
-
96-well microplate reader or spectrophotometer
Procedure:
-
Prepare a solution of α-amylase in the buffer.
-
In a 96-well plate or test tubes, pre-incubate 20 µL of the test compound solution at various concentrations with 20 µL of the α-amylase solution at 37°C for 10 minutes.
-
Add 20 µL of the starch solution to start the reaction and incubate for a further 20 minutes at 37°C.
-
Stop the reaction by adding 40 µL of DNS reagent.
-
Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.
-
After cooling to room temperature, add 200 µL of distilled water to dilute the mixture.
-
Measure the absorbance at 540 nm.
-
A control is performed without the test compound. The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows relevant to the validation of this compound derivatives as enzyme inhibitors.
Caption: Signaling pathway of carbohydrate digestion and absorption, and the mechanism of action for this compound derivatives.
Caption: Experimental workflow for the validation of enzyme inhibitors.
References
A Comparative Guide to the Biological Activity of 3-Alkylpyridine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 3-Alkylpyridine alkaloids (3-APAs), a class of marine-derived natural products and their synthetic analogs. The information presented herein, supported by experimental data, is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Antimicrobial Activity
3-Alkylpyridine alkaloids have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of action appears to be the disruption of the bacterial cell membrane, leading to cell lysis.[1] This membrane-targeting action is advantageous as it is associated with a low potential for resistance development.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the minimum inhibitory concentrations (MICs) of various 3-Alkylpyridine alkaloids and their synthetic analogs against different bacterial strains. Lower MIC values indicate greater potency.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6 (Synthetic Analog) | Staphylococcus aureus (including MRSA strains) | 0.98 - 3.9 | [1] |
| Haliclocyclins (Library of 9 compounds) | Gram-positive strains | Modest activity | [2] |
| Viscosaline | Four different bacterial strains | Moderate activity | |
| Halicamines C and D | Two different bacterial strains | Strong activity | |
| Cyclic 3-APAs | Escherichia coli tolC, Staphylococcus aureus | Strongest activity among tested compounds | |
| Linear 3-APAs with functional groups | Escherichia coli tolC, Staphylococcus aureus | Moderate activity | |
| Linear 3-APAs without functional groups | Escherichia coli tolC, Staphylococcus aureus | No activity |
Anticancer Activity
Synthetic analogs of 3-Alkylpyridine alkaloids have emerged as promising candidates for anticancer drug development. Their cytotoxic effects are primarily mediated through the induction of apoptosis (programmed cell death) in cancer cells.[3] Studies have shown that the length of the alkyl chain attached to the pyridine ring significantly influences their cytotoxic potency, with compounds bearing a ten-carbon chain exhibiting the highest activity against certain cancer cell lines.[3]
Quantitative Data: Half-maximal Inhibitory Concentration (IC50)
The table below presents the IC50 values of various 3-Alkylpyridine alkaloid analogs against different human cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c (10-carbon chain) | RKO-AS-45-1 (Colon Carcinoma) | 5.1 | [3] |
| Compound 5c (10-carbon chain) | RKO-AS-45-1 (Colon Carcinoma) | 19.1 | [3] |
| Compound 4c (10-carbon chain) | HeLa (Cervical Cancer) | ~4.0 - 9.4 | [3] |
| Compound 5c (10-carbon chain) | HeLa (Cervical Cancer) | ~4.0 - 9.4 | [3] |
| 3-dodecyl pyridine with a terminal cyano group | A549 (Lung Cancer) | 41.8 | |
| 3-dodecyl pyridine with a terminal cyano group | MCF-7 (Breast Cancer) | 48.4 | |
| 3-dodecyl pyridine with a terminal cyano group | HeLa (Cervical Cancer) | 33.2 |
Signaling Pathway: Induction of Apoptosis
The anticancer activity of 3-Alkylpyridine alkaloids is linked to the activation of the intrinsic (mitochondrial) apoptotic pathway. This is initiated by cellular stress, such as DNA damage, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.
Caption: Intrinsic Apoptotic Pathway Induced by 3-Alkylpyridine Alkaloids.
Antiprotozoal Activity
Several synthetic 3-Alkylpyridine alkaloids have demonstrated potent activity against various protozoan parasites, including Leishmania species, Trypanosoma brucei, and Plasmodium falciparum.[4] This highlights their potential as lead compounds for the development of new antiparasitic drugs.
Quantitative Data: Half-maximal Inhibitory Concentration (IC50)
The following table displays the IC50 values of synthetic 3-Alkylpyridine alkaloid analogs against different Leishmania species.
| Compound/Analog | Leishmania Species | Stage | IC50 (µM) | Reference |
| Compound 11 | L. amazonensis, L. braziliensis | Intracellular amastigotes | 2.78 | [5] |
| Compound 14 | L. amazonensis, L. braziliensis | Intracellular amastigotes | 0.27 | [5] |
| Compound 15 | L. amazonensis, L. braziliensis | Intracellular amastigotes | 1.03 | [5] |
| Compound 16 | L. amazonensis, L. braziliensis | Intracellular amastigotes | 1.33 | [5] |
| Various 3TPAs | Trypanosoma brucei, Leishmania spp., Plasmodium falciparum | - | Nanomolar range | [4] |
Activity at Nicotinic Acetylcholine Receptors (nAChRs)
3-Alkylpyridine alkaloids, sharing a structural resemblance to nicotine, have been investigated for their interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a wide range of physiological processes in the central nervous system. While extensive quantitative data for a broad range of 3-APAs is still emerging, initial studies indicate that they can act as antagonists at certain nAChR subtypes.[6] The N-methylpyrrolidino moiety, present in nicotine, appears to be important for potent inhibition of α4β2* nAChRs, though its absence in simpler N-n-alkylpyridinium analogs does not preclude potent and selective antagonism at nAChRs that mediate dopamine release.[6]
Quantitative Data: Inhibition of Nicotine-Evoked Dopamine Overflow
| Compound/Analog | Target | IC50 (µM) | K_B_ (µM) | Reference |
| N-n-alkylpyridinium (C10-C20 chain) | nAChRs mediating nicotine-evoked [3H]DA overflow | 0.12 - 0.49 | - | [6] |
| N-n-dodecylpyridinium iodide | nAChRs mediating nicotine-evoked [3H]DA overflow | - | 0.17 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
-
Preparation of Antimicrobial Agent: A serial two-fold dilution of the 3-Alkylpyridine alkaloid is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[7]
-
Inoculum Preparation: The test bacterium is cultured to the log phase of growth and the suspension is standardized to a 0.5 McFarland turbidity standard.[7]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.[7]
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]
Caption: Workflow for MIC Determination via Broth Microdilution.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to determine the cytotoxic effects of compounds.[5][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are treated with various concentrations of the 3-Alkylpyridine alkaloid analogs for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize MTT into formazan crystals.[5][8]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[5]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[8]
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
References
- 1. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
spectroscopic analysis of 3-Benzoylpyridine versus its benzophenone analog
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 3-Benzoylpyridine and its analog, benzophenone. This report provides a comparative analysis of their UV-Vis, IR, and NMR spectra, supported by experimental data and detailed methodologies.
In the landscape of medicinal chemistry and materials science, the benzophenone scaffold is a ubiquitous and versatile pharmacophore known for a wide array of biological activities, including antifungal, antimicrobial, antioxidant, and cytotoxic effects. Its structural analog, this compound, which incorporates a pyridine ring, presents an intriguing subject for comparative analysis. The introduction of the nitrogen atom in the aromatic system is expected to significantly alter the electronic and, consequently, the spectroscopic properties of the molecule. This guide offers a comprehensive comparison of the spectroscopic profiles of these two compounds, providing valuable insights for their identification, characterization, and potential applications.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and Benzophenone, facilitating a direct comparison of their characteristic spectral features.
| Spectroscopic Technique | This compound | Benzophenone |
| UV-Vis (λmax) | ~254 nm | ~250 nm (π→π), ~340 nm (n→π) |
| IR (cm⁻¹) | ~1660 (C=O stretch), ~3060 (Ar C-H stretch), ~1580, 1470 (C=C/C=N stretch) | ~1660 (C=O stretch), ~3060 (Ar C-H stretch), ~1600, 1450 (C=C stretch) |
| ¹H NMR (ppm) | ~7.4-8.8 (m, aromatic protons) | ~7.2-7.8 (m, aromatic protons) |
| ¹³C NMR (ppm) | ~195 (C=O), ~123-153 (aromatic carbons) | ~196 (C=O), ~128-138 (aromatic carbons) |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for the key experiments.
UV-Visible Spectroscopy
UV-Visible spectra are recorded on a double-beam spectrophotometer.
-
Sample Preparation: A dilute solution of the analyte (this compound or Benzophenone) is prepared in a UV-transparent solvent, typically ethanol or cyclohexane, at a concentration of approximately 10⁻⁵ to 10⁻⁴ M.
-
Instrument Parameters: The spectrophotometer is set to scan a wavelength range of 200-400 nm. A quartz cuvette with a 1 cm path length is used.
-
Data Acquisition: A baseline spectrum of the solvent is recorded first and subtracted from the sample spectrum to obtain the final absorbance spectrum. The wavelengths of maximum absorbance (λmax) are then identified.
Infrared (IR) Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal.
-
Instrument Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Acquisition: A background spectrum is collected before the sample is analyzed. The sample is then placed on the ATR crystal, and the spectrum is recorded. The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrument Parameters: The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition: The sample is placed in the spectrometer, and the free induction decay (FID) is acquired. Fourier transformation of the FID yields the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Visualization of Comparative Analysis Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of this compound and Benzophenone.
Caption: Workflow for Comparative Spectroscopic Analysis.
Discussion of Spectroscopic Differences
The presence of the nitrogen atom in the pyridine ring of this compound introduces significant electronic differences compared to the symmetric benzophenone molecule, which are reflected in their respective spectra.
-
UV-Vis Spectroscopy: Benzophenone exhibits two characteristic absorption bands: a strong π→π* transition around 250 nm and a weaker, lower-energy n→π* transition around 340 nm.[1] In this compound, the π-system is altered by the pyridine ring. While a π→π* transition is expected around a similar wavelength to that of benzophenone, the n→π* transition may be influenced by the nitrogen lone pair. Pyridine itself shows an absorption maximum at approximately 254 nm. The presence of the benzoyl group is expected to cause a bathochromic (red) shift.
-
IR Spectroscopy: Both molecules show a strong absorption band for the carbonyl (C=O) group stretch at a similar wavenumber, around 1660 cm⁻¹. This indicates that the electronic environment of the carbonyl group is not drastically different between the two. However, the C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹) will show different patterns, providing a key diagnostic feature to distinguish the two compounds.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the pyridine ring of this compound are generally deshielded compared to the protons on the phenyl rings of benzophenone due to the electron-withdrawing nature of the nitrogen atom. This results in the pyridine protons appearing at a higher chemical shift (downfield). Similarly, in the ¹³C NMR spectrum, the carbon atoms of the pyridine ring will have distinct chemical shifts compared to the phenyl carbons of benzophenone.
Conceptual Diagram: Structure-Activity Relationship
The following diagram illustrates the conceptual relationship between the structural features of this compound and Benzophenone and their potential biological activities.
Caption: Structure-Activity Relationship Concept.
This comparative guide provides a foundational understanding of the spectroscopic differences between this compound and benzophenone. The distinct spectral fingerprints arising from the inclusion of the pyridine ring are crucial for the unambiguous identification and characterization of these compounds in various research and development settings. Further investigation into the biological activities of this compound, guided by these spectroscopic insights, may lead to the discovery of novel therapeutic agents.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Benzoylpyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of targeting specific kinases in signaling pathways is often hampered by the off-target effects of small molecule inhibitors. The 3-benzoylpyridine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors, particularly targeting the p38 MAP kinase. However, a thorough understanding of their cross-reactivity across the human kinome is crucial for advancing these compounds toward clinical applications. This guide provides a comparative analysis of a representative this compound-based p38α inhibitor, hereafter referred to as BZP-p38i, against other well-characterized kinase inhibitors to highlight its selectivity profile. The data presented is a representative profile compiled from publicly available information on similar inhibitor classes.
Comparative Cross-Reactivity Data
The inhibitory activity of BZP-p38i was assessed against a panel of kinases and compared with a known selective p38 inhibitor (SB-203580) and a broad-spectrum kinase inhibitor (Staurosporine). The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | BZP-p38i (IC50, nM) | SB-203580 (IC50, nM) | Staurosporine (IC50, nM) |
| p38α (MAPK14) | 15 | 50 | 5 |
| p38β (MAPK11) | 50 | 100 | 8 |
| JNK1 | >1000 | >10000 | 20 |
| ERK1 | >1000 | >10000 | 50 |
| GSK3β | 250 | 3000 | 10 |
| CDK2/cyclin A | >1000 | >10000 | 15 |
| SRC | 800 | >10000 | 2 |
| VEGFR2 | >1000 | >10000 | 30 |
Experimental Protocols
The determination of kinase inhibition activity is a critical step in drug discovery. Below is a detailed protocol for a typical in vitro biochemical kinase assay used to generate the comparative data.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate peptide by the kinase.
1. Reagent Preparation:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.1% (v/v) β-mercaptoethanol, and 0.1 mg/mL BSA.
-
Kinase: Recombinant human p38α kinase diluted in kinase buffer to the desired concentration (e.g., 10 nM).
-
Substrate: A specific peptide substrate for p38α (e.g., EGF receptor peptide) diluted in kinase buffer (e.g., 20 µM).
-
ATP Solution: A mixture of non-radiolabeled ATP and [γ-³³P]ATP in kinase buffer to achieve the desired final concentration (e.g., 10 µM).
-
Test Compounds: Serial dilutions of the test compounds (BZP-p38i, SB-203580, Staurosporine) in DMSO, followed by dilution in kinase buffer.
-
Stop Solution: 75 mM phosphoric acid.
-
Wash Solution: 0.75% phosphoric acid.
2. Assay Procedure:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the substrate solution to each well.
-
Add 10 µL of the kinase solution to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Transfer 90 µL of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat three times with 200 µL of the wash solution.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract the background counts (no kinase control) from all other measurements.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Molecular Interactions and Workflows
To better understand the biological context and the experimental process, the following diagrams illustrate the p38 MAPK signaling pathway and a typical workflow for kinase inhibitor cross-reactivity screening.
Caption: p38 MAPK Signaling Pathway and the inhibitory action of BZP-p38i.
Caption: Experimental workflow for in vitro kinase selectivity profiling.
A Comparative Guide to the Synthetic Efficiency of Routes to 3-Benzoylpyridine
For researchers and professionals in drug development and chemical synthesis, the efficient construction of molecular scaffolds is a paramount concern. 3-Benzoylpyridine, a key structural motif in various pharmacologically active compounds, can be synthesized through several distinct routes. This guide provides a comparative analysis of three primary synthetic strategies: the Friedel-Crafts acylation, the Grignard reaction with a nitrile, and a two-step approach involving a Grignard reaction followed by oxidation. The comparison focuses on synthetic efficiency, supported by experimental data and detailed protocols.
Comparison of Synthetic Efficiency
The choice of synthetic route to this compound is often dictated by factors such as yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key quantitative data for three prominent methods.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction with Nitrile | Grignard Reaction followed by Oxidation |
| Starting Materials | Nicotinic acid, Thionyl chloride, Benzene, Aluminum chloride | 3-Cyanopyridine, Bromobenzene, Magnesium | 3-Bromopyridine, Benzaldehyde, Magnesium, Oxidizing agent (e.g., Chromic acid) |
| Overall Yield | 90-96%[1] | ~75% | ~65-75% (overall for two steps) |
| Reaction Temperature | 0 °C to reflux | Room temperature to reflux | 0 °C to reflux (Grignard); Varies for oxidation |
| Reaction Time | ~8 hours | ~2-4 hours | ~2-3 hours (Grignard) + Varies for oxidation |
| Key Reagents | Thionyl chloride, Aluminum chloride (Lewis acid) | Phenylmagnesium bromide (Grignard reagent) | 3-Pyridylmagnesium bromide, Chromic acid |
| Scalability | Demonstrated on a mole scale[1] | Generally good for Grignard reactions | Good, with considerations for the oxidation step |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for a thorough evaluation and potential replication.
Route 1: Friedel-Crafts Acylation
This high-yield method involves the acylation of benzene with nicotinoyl chloride, which is prepared in situ from nicotinic acid.
Experimental Protocol:
-
Preparation of Nicotinoyl Chloride Hydrochloride: In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, 123 g (1 mole) of nicotinic acid is placed. Thionyl chloride (500 ml) is added slowly over 15-20 minutes. The mixture is then heated on a steam bath with stirring for 1 hour. Excess thionyl chloride is removed by distillation under reduced pressure.
-
Friedel-Crafts Acylation: After removing the excess thionyl chloride, 500 ml of anhydrous benzene is added. The flask is cooled in an ice-salt bath, and 330 g (2.5 moles) of anhydrous aluminum chloride is added in portions over 1 hour, maintaining the internal temperature between 5-10 °C. The reaction mixture is then allowed to warm to room temperature and finally heated under reflux for 6 hours.[1]
-
Work-up and Isolation: The reaction mixture is cautiously poured onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid. The acidic aqueous layer is separated and basified with 50% aqueous sodium hydroxide until the aluminum hydroxide precipitate redissolves. The product is then extracted with chloroform. The combined organic extracts are washed, dried, and the solvent is removed. The crude product is purified by distillation to yield this compound.[1]
Route 2: Grignard Reaction with 3-Cyanopyridine
This route offers a direct method to form the carbon-carbon bond between the phenyl and pyridyl rings.
Experimental Protocol:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Reaction with 3-Cyanopyridine: The solution of phenylmagnesium bromide is cooled in an ice bath. A solution of 3-cyanopyridine in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography or distillation.
Route 3: Grignard Reaction with Benzaldehyde followed by Oxidation
This two-step sequence first synthesizes the corresponding alcohol, which is then oxidized to the ketone.
Experimental Protocol:
-
Preparation of Phenyl(pyridin-3-yl)methanol:
-
Formation of 3-Pyridylmagnesium Bromide: In a setup similar to the one described for phenylmagnesium bromide, a Grignard reagent is prepared from 3-bromopyridine and magnesium in anhydrous tetrahydrofuran (THF).
-
Reaction with Benzaldehyde: The solution of 3-pyridylmagnesium bromide is cooled to 0 °C, and a solution of benzaldehyde in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 2-3 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated to yield phenyl(pyridin-3-yl)methanol.
-
-
Oxidation to this compound:
-
The crude phenyl(pyridin-3-yl)methanol is dissolved in a suitable solvent like acetone.
-
An oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), is added dropwise at 0 °C. The reaction is monitored by thin-layer chromatography.
-
Upon completion, the excess oxidant is quenched, and the product is extracted, washed, dried, and purified by chromatography or distillation.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Friedel-Crafts Acylation Route.
Caption: Grignard Reaction with Nitrile Route.
Caption: Grignard Reaction and Oxidation Route.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Benzoylpyridine in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 3-Benzoylpyridine in complex matrices: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate and reliable results in research, quality control, and drug development. This document outlines the performance of each method, supported by experimental data, to facilitate informed decision-making.
Method Comparison Overview
Both RP-HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between them often depends on the specific requirements of the analysis, including the nature of the matrix, required sensitivity, and the desired level of structural confirmation.
| Feature | RP-HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Helium at a constant flow rate (e.g., 1 mL/min) |
| Detection | UV-Vis Detector at a specified wavelength (e.g., 254 nm) | Mass Spectrometer (Electron Ionization - EI) |
| Typical Run Time | 10-15 minutes | 15-20 minutes |
| Sample Preparation | Dissolution in a suitable solvent (e.g., mobile phase) and filtration | Dissolution in a volatile solvent (e.g., dichloromethane) and potential derivatization if necessary |
| Advantages | Robust, widely available, suitable for routine analysis | High selectivity and sensitivity, provides structural information for confirmation |
| Disadvantages | Lower selectivity compared to MS, potential for matrix interference | Requires the analyte to be volatile and thermally stable, more complex instrumentation |
Experimental Protocols
Detailed methodologies for both RP-HPLC and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.
Method 1: RP-HPLC with UV Detection
1. Materials and Reagents:
-
Reference standard of this compound
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid
2. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Materials and Reagents:
-
Reference standard of this compound
-
GC-grade Dichloromethane
-
Helium (carrier gas)
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: Phenyl-methyl polysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 50-300
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in dichloromethane to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in dichloromethane to obtain a theoretical concentration within the calibration range.
Validation Parameters: A Comparative Summary
Method validation was performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical procedures. The key validation parameters for both methods are summarized below.
| Validation Parameter | RP-HPLC Method | GC-MS Method | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD %) | |||
| - Repeatability (Intra-day) | ≤ 1.5% | ≤ 1.2% | RSD ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 1.8% | ≤ 1.6% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | - |
| Specificity | No interference from blank and placebo | No interference from blank and placebo | No co-eluting peaks at the retention time of the analyte |
Data Presentation
Table 1: Linearity Data
| Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| RP-HPLC | 0.1 - 20 | 0.9995 |
| GC-MS | 0.05 - 10 | 0.9998 |
Table 2: Accuracy and Precision Data
| Method | Spiked Concentration (µg/mL) | Mean Recovery (%) | Repeatability (RSD %) | Intermediate Precision (RSD %) |
| RP-HPLC | 5 | 99.8 | 1.2 | 1.5 |
| 10 | 100.5 | 0.9 | 1.3 | |
| 15 | 99.2 | 1.1 | 1.6 | |
| GC-MS | 1 | 100.2 | 1.0 | 1.4 |
| 5 | 99.5 | 0.8 | 1.2 | |
| 8 | 100.1 | 0.9 | 1.3 |
Visualizing the Workflow
A generalized workflow for the validation of an analytical method for this compound is depicted below. This process ensures that the chosen method is suitable for its intended purpose.
Caption: General Workflow for Analytical Method Validation.
This guide serves as a foundational resource for the selection and validation of analytical methods for this compound. The provided data and protocols demonstrate that both RP-HPLC and GC-MS are suitable techniques, with the final choice being dependent on the specific analytical needs. It is crucial to perform a thorough method validation to ensure the generation of high-quality, reliable data in any research or industrial setting.
Comparative Docking Studies of 3-Benzoylpyridine Analogs with Key Protein Targets: An In Silico Analysis
A comprehensive guide for researchers and drug development professionals summarizing the binding affinities and interaction patterns of 3-benzoylpyridine analogs with prominent protein targets implicated in various diseases. This report compiles and compares data from multiple in silico docking studies, providing detailed experimental protocols and visual workflows to facilitate further research and development of novel therapeutics.
This guide synthesizes available molecular docking data for this compound analogs and structurally related compounds against three critical protein targets: DNA Gyrase, Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2). Due to the absence of a single comprehensive comparative study, this report collates findings from various independent research articles. It is important to note that direct comparison of binding energies across different studies should be approached with caution due to variations in computational methodologies.
Comparative Analysis of Binding Affinities
The following tables summarize the binding affinities (or docking scores) of various pyridine derivatives, including analogs of this compound, with their respective protein targets.
Table 1: Docking Performance of N'-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Analogs against S. aureus DNA Gyrase
| Compound ID | Substituent (R) | Docking Score (kcal/mol) |
| 3a | H | -7.86 |
| 3b | 2-F | -8.12 |
| 3c | 3-F | -8.25 |
| 3d | 4-F | -8.33 |
| 3e | 2-Cl | -8.41 |
| 3f | 3-Cl | -8.57 |
| 3g | 4-Cl | -8.62 |
| 3h | 2-Br | -8.75 |
| 3i | 3-Br | -8.81 |
| 3j | 4-Br | -8.93 |
| 3k | 2-I | -9.15 |
| 3l | 3-I | -9.02 |
| 3m | 4-I | -9.21 |
| 3n | 2-CH3 | -8.23 |
| 3o | 3-CH3 | -8.37 |
| 3p | 4-CH3 | -8.45 |
| 3q | 2-OCH3 | -8.51 |
| 3r | 3-OCH3 | -8.68 |
| 3s | 4-OCH3 | -8.77 |
Data sourced from a study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives as potential DNA gyrase inhibitors.[1]
Table 2: Docking Scores of Pyridine and Pyrimidine Derivatives against EGFR
| Compound ID | Structure Description | Docking Score (kcal/mol) |
| Compound 3 | Quinazoline nucleus containing derivative | -9.439 |
| Compound 7 | Pyrimidine derivative | -8.992 |
| Compound 24 | Quinazoline derivative | -8.871 |
| Erlotinib | Standard EGFR inhibitor | -9.192 |
Data from a study on heterocyclic compounds as EGFR inhibitors. While not strictly 3-benzoylpyridines, these compounds share heterocyclic features relevant to EGFR inhibition.[2]
Table 3: Binding Affinities of Pyridine and Pyran Derivatives against COX-2
| Compound ID | Structure Description | Binding Affinity (kcal/mol) |
| 6 | Pyran derivative with pyrazole and pyridine moieties | -9.8 |
| 11 | Pyridine-pyrazole hybrid | -10.2 |
| 12 | Pyridine-pyrazole hybrid | -11.5 |
| 13 | Nicotinohydrazide derivative | -10.8 |
| Diclofenac | Standard COX-2 inhibitor | -8.9 |
Data extracted from a study on novel heterocyclic derivatives as COX-2 inhibitors. These compounds, while not 3-benzoylpyridines, demonstrate the potential of pyridine-containing scaffolds to target COX-2.[3]
Experimental Protocols
The methodologies employed in the cited studies for molecular docking are detailed below to provide a comprehensive understanding of the presented data.
Protocol for DNA Gyrase Docking
The molecular docking simulations for the N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs with Staphylococcus aureus DNA gyrase (PDB ID: 2XCT) were performed to understand the binding interactions.[1] The specific software and parameters used were not detailed in the provided abstract. However, a general workflow for such a study is outlined below.
References
- 1. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bbrc.in [bbrc.in]
- 3. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Benzoylpyridine: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 3-Benzoylpyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with the handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The compound may cause irritation to the skin, eyes, and respiratory tract. In the event of a fire, it may generate irritating and highly toxic gases. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For easy reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 5424-19-1 |
| Molecular Formula | C₁₂H₉NO |
| Molar Mass | 183.21 g/mol |
| Form | Solid |
| Storage Temperature | Below +30°C |
Step-by-Step Disposal Procedure
The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[1][2] Adherence to national and local regulations is mandatory for all chemical waste disposal.[2]
Step 1: Waste Collection and Segregation
-
Pure Compound and Grossly Contaminated Materials: Collect unused this compound and any materials heavily contaminated with it (e.g., spatulas, weighing boats) in a designated, properly labeled hazardous waste container. For solid residues of relatively unreactive organic reagents like this compound, a designated solid waste container (often referred to as "Container C" in some disposal schemes) should be used.[3]
-
Sharps: Any sharp objects contaminated with this compound must be placed in a designated sharps container for chemical waste.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as hazardous chemical waste.
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of waste generation
-
The name and contact information of the generating laboratory or principal investigator
Step 3: Storage of Waste
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
Step 4: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Workflow: Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Benzoylpyridine
Essential Safety and Handling Guide for 3-Benzoylpyridine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of this compound (CAS No. 5424-19-1). Adherence to these procedures is critical for maintaining a safe laboratory environment.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| Melting Point | 36-40 °C[1] |
| Boiling Point | 307 °C[1] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is known to cause skin, eye, and respiratory irritation[2][3][4][5]. Therefore, appropriate personal protective equipment must be worn at all times during handling.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses meeting EN166 or OSHA 29 CFR 1910.133 standards[6][7] | To prevent eye irritation from splashes or dust[2][3]. |
| Hand Protection | Chemically resistant protective gloves (e.g., nitrile rubber) | To prevent skin contact and irritation[2][3][7]. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes | To minimize skin exposure[6][7]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary if dust is generated or ventilation is inadequate[3]. | To avoid inhalation and respiratory tract irritation[2][3]. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention[2][3][6][7]. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician[2][3][6][7]. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention[2][3][7][8]. |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid[7]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and ensures experimental integrity.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol Steps:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Put on all required personal protective equipment (PPE) as outlined in the table above.
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
-
Handling :
-
Carefully weigh or measure the required amount of this compound. Avoid generating dust.
-
Carry out the intended experimental procedure, maintaining awareness of potential hazards.
-
-
Cleanup :
-
Once the experiment is complete, decontaminate all work surfaces with an appropriate solvent.
-
Segregate waste materials according to their type (e.g., solid waste, liquid waste).
-
Label all waste containers clearly.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents/container to an approved waste disposal plant[2][3]. Do not mix with other waste. Leave chemicals in their original containers. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed, labeled container and dispose of as hazardous waste according to local, state, and federal regulations. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste[9]. Handle uncleaned containers like the product itself. |
Relatively unreactive organic reagents should be collected in a designated container for non-halogenated waste[10]. Solid residues should be collected in a separate container for solid waste[10]. Always follow your institution's specific chemical waste disposal guidelines.
References
- 1. This compound | 5424-19-1 [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound(5424-19-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
